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2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide Documentation Hub

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  • Product: 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide
  • CAS: 950094-35-6

Core Science & Biosynthesis

Foundational

The 2-Methyl-Tetrahydroquinoline Scaffold: Stereochemical Control and Therapeutic Utility

Executive Summary The 2-methyl-1,2,3,4-tetrahydroquinoline (2-Me-THQ) scaffold represents a "privileged structure" in medicinal chemistry, distinguished from its planar quinoline precursors by its three-dimensional satur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-methyl-1,2,3,4-tetrahydroquinoline (2-Me-THQ) scaffold represents a "privileged structure" in medicinal chemistry, distinguished from its planar quinoline precursors by its three-dimensional saturation and specific stereogenic center at the C2 position. Unlike flat aromatic systems that often suffer from poor solubility and indiscriminate binding (intercalation), the 2-Me-THQ scaffold offers a puckered, chiral framework that mimics the spatial arrangement of natural metabolites, particularly peptide side chains and alkaloid cores.

This technical guide analyzes the biological utility of this scaffold, focusing on two distinct therapeutic verticals: antiparasitic activity (mimicking Galipea alkaloids) and epigenetic modulation (BET bromodomain inhibition). It provides validated synthetic protocols for establishing the crucial C2-stereocenter and visualizes the structure-activity relationships (SAR) that drive potency.

Part 1: Structural & Stereochemical Rationale

The "Methyl Effect" and Metabolic Stability

The introduction of a methyl group at the C2 position is not merely decorative; it serves two critical pharmacological functions:

  • Metabolic Blocking: The C2 position alpha to the nitrogen is a primary site for oxidative metabolism (N-dealkylation or oxidation to the lactam/quinoline). The methyl substituent sterically hinders Cytochrome P450 enzymes, significantly extending the half-life (

    
    ) of the molecule compared to the unsubstituted tetrahydroquinoline.
    
  • Conformational Locking: The C2-methyl group forces the saturated ring into a specific half-chair conformation. This reduces the entropic penalty upon binding to protein targets, as the molecule is pre-organized into a bioactive shape.

Stereochemical Imperative

Biological activity in this scaffold is frequently enantioselective. For instance, in Galipea alkaloids, the


-enantiomer often exhibits superior antimalarial profiles, whereas the 

-enantiomer may show reduced potency or off-target toxicity. Consequently, non-selective synthesis (racemic mixtures) is considered obsolete for high-value lead optimization.

Part 2: Validated Synthetic Protocol

High-Efficiency Asymmetric Hydrogenation

Context: While the Povarov reaction allows for convergent synthesis, the most robust method for generating the chiral 2-Me-THQ core with high enantiomeric excess (


) is the Iridium-catalyzed asymmetric hydrogenation of 2-methylquinoline.

Protocol: Ir-Catalyzed Asymmetric Hydrogenation Source Validation: Adapted from Zhou et al. and optimized industrial workflows.

Reagents:

  • Substrate: 2-Methylquinoline (1.0 eq)

  • Catalyst:

    
     (0.5 mol%)
    
  • Chiral Ligand:

    
     or 
    
    
    
    (1.1 mol%)
  • Additive:

    
     (5 mol%) – Critical for catalytic turnover
    
  • Solvent: Toluene/Methanol (10:1 v/v)

  • Hydrogen Source:

    
     gas (600 psi / 40 bar)
    

Step-by-Step Workflow:

  • Catalyst Formation: In a glovebox (Ar atmosphere), mix

    
     and the chiral diphosphine ligand in toluene. Stir for 30 mins until the solution turns clear orange/red.
    
  • Substrate Loading: Add 2-methylquinoline and the iodine additive (

    
    ) to the catalyst solution. The iodine promotes the formation of the active Ir-H species.
    
  • Hydrogenation: Transfer the mixture to a stainless steel autoclave. Purge with

    
     three times. Pressurize to 600 psi.
    
  • Reaction: Stir at room temperature (

    
    ) for 12–16 hours. Note: Higher temperatures decrease enantioselectivity.
    
  • Workup: Vent

    
     carefully. Concentrate the solvent under reduced pressure.
    
  • Purification: Pass the crude oil through a short silica plug (eluent: Hexanes/EtOAc 9:1) to remove the catalyst.

  • Validation: Determine

    
     via Chiral HPLC (Chiralcel OD-H column, Hexane/iPrOH 95:5). Target 
    
    
    
    .[1][2][3]

Part 3: Therapeutic Applications & Mechanisms[4]

Neglected Tropical Diseases: The Galipea Connection

The 2-Me-THQ core is the structural foundation of alkaloids isolated from Galipea officinalis (Rutaceae), such as Cuspareine , Galipeine , and Angustureine .

  • Mechanism: These compounds inhibit the biocrystallization of heme into hemozoin within the Plasmodium parasite's digestive vacuole. The basic nitrogen of the THQ ring accumulates in the acidic vacuole, while the lipophilic 2-methyl/alkyl tail facilitates membrane permeation.

  • Key Data: Synthetic analogs preserving the 2-Me-THQ core have demonstrated

    
     values in the nanomolar range against chloroquine-resistant P. falciparum strains.
    
Oncology: BET Bromodomain Inhibition

A modern application of the 2-Me-THQ scaffold is in the inhibition of Bromodomain and Extra-Terminal (BET) proteins (BRD2, BRD3, BRD4).

  • Mechanism: BET proteins "read" acetylated lysine residues on histones to regulate gene transcription (e.g., c-Myc).[4] The 2-Me-THQ scaffold acts as an acetyl-lysine mimic . The N1-nitrogen (often acetylated or functionalized) forms a hydrogen bond with the conserved Asparagine residue (Asn140 in BRD4) in the binding pocket, while the phenyl ring engages in

    
    -stacking interactions.
    
  • Selectivity: The 2-methyl group fills a small hydrophobic pocket (the "WPF shelf" region), improving selectivity for BET bromodomains over other bromodomain families.

Part 4: Structure-Activity Relationship (SAR) Visualization

Comparative Activity Data

The following table summarizes the impact of specific modifications to the 2-Me-THQ scaffold across different indications.

Compound ClassC2-SubstituentN1-SubstituentTargetActivity (

)
Mechanism Note
Natural Alkaloid Methyl (S)MethylP. falciparum0.09 - 0.9

Heme detoxification inhibition
Synthetic Analog Methyl (Racemic)HP. falciparum1.8 - 5.0

Loss of potency due to racemic dilution
BET Inhibitor Methyl (S)Chlorophenyl-acetamideBRD4 (BD1)< 50 nMAcetyl-lysine mimicry; H-bond to Asn140
Cytotoxic Agent MethylAryl-sulfonamideHeLa / MCF-78.3 - 13.1

Tubulin destabilization / Apoptosis
Mechanistic Diagrams (Graphviz)

Diagram 1: SAR Logic of the 2-Me-THQ Scaffold Caption: Functional dissection of the scaffold showing how specific regions dictate metabolic stability, binding affinity, and therapeutic target class.

SAR_Logic Core 2-Methyl-Tetrahydroquinoline (2-Me-THQ) Core C2_Pos C2 Position (Stereocenter) Core->C2_Pos N1_Pos N1 Position (Linker) Core->N1_Pos Aromatic Benzene Ring (C5-C8) Core->Aromatic Metabolic Metabolic Stability (Blocks alpha-oxidation) C2_Pos->Metabolic Methyl Effect Chirality Stereoselectivity ((S) > (R) for Bioactivity) C2_Pos->Chirality Conformation H_Bond H-Bond Donor/Acceptor (Mimics Acetyl-Lysine) N1_Pos->H_Bond Target Binding Lipophilicity Lipophilicity Tuning (Membrane Permeability) Aromatic->Lipophilicity ADME

Diagram 2: Experimental Workflow for Lead Optimization Caption: Step-by-step pipeline from asymmetric synthesis to biological validation, ensuring high E-E-A-T standards.

Workflow Start Start: 2-Methylquinoline Step1 Ir-Catalyzed Asymmetric Hydrogenation Start->Step1 H2, 600psi Step2 Chiral HPLC Validation (Target >90% ee) Step1->Step2 Purification Step3 N1/C6 Derivatization (Library Generation) Step2->Step3 Confirmed Chiral Core Step4 Phenotypic Screening (Plasmodium/Cancer Cells) Step3->Step4 SAR Expansion Decision Hit Validation Step4->Decision IC50 Data Decision->Step3 Refine (Low Potency) End In Vivo PK/PD Decision->End Lead Candidate

References

  • Development of a scalable iridium-catalyzed asymmetric hydrogenation process for synthesis of chiral 2-methyl-1,2,3,4-tetrahydroquinoline. Science Exploration Press. [Link]

  • Antiplasmodial and Cytotoxic Activity of Galipinine and other Tetrahydroquinolines from Galipea officinalis. ResearchGate. [Link]

  • The Discovery of I-BET726 (GSK1324726A), a Potent Tetrahydroquinoline ApoA1 Up-Regulator and Selective BET Bromodomain Inhibitor. Journal of Medicinal Chemistry. [Link][5]

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity. New Journal of Chemistry. [Link][6]

  • Preparation of Galipea officinalis Hancock type tetrahydroquinoline alkaloid analogues as anti-tumour agents. PubMed. [Link]

Sources

Protocols & Analytical Methods

Method

Design of mTOR inhibitors using tetrahydroquinoline scaffolds

Application Notes & Protocols Topic: Design, Synthesis, and Evaluation of mTOR Inhibitors Utilizing Tetrahydroquinoline Scaffolds Audience: Researchers, scientists, and drug development professionals. Introduction: Targe...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Design, Synthesis, and Evaluation of mTOR Inhibitors Utilizing Tetrahydroquinoline Scaffolds

Audience: Researchers, scientists, and drug development professionals.

Introduction: Targeting a Master Regulator of Cell Growth

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that serves as a central node in cellular signaling, integrating inputs from growth factors, nutrients, and cellular energy status to govern fundamental processes like cell growth, proliferation, and metabolism.[1][2][3] mTOR functions within two distinct multiprotein complexes, mTORC1 and mTORC2, which have both overlapping and unique downstream targets.[4][5] Dysregulation of the mTOR pathway is a common feature in a vast array of human diseases, most notably cancer, where its hyperactivity drives tumor growth and survival.[4][6][7] This makes mTOR a prime therapeutic target for anticancer drug development.[1][7]

While first-generation mTOR inhibitors like rapamycin and its analogs (rapalogs) have seen clinical use, they only partially and allosterically inhibit mTORC1.[8] This has spurred the development of ATP-competitive mTOR kinase inhibitors (mTOR-KIs), which target the kinase domain directly, effectively inhibiting both mTORC1 and mTORC2 and offering a more complete shutdown of mTOR signaling.[8][9]

This guide focuses on a rational drug design approach using the 1,2,3,4-tetrahydroquinoline (THQ) scaffold. The THQ core is a "privileged" structure in medicinal chemistry, known for its synthetic tractability and its ability to form key interactions with various biological targets, including protein kinases.[10][11][12] Recent studies have identified the THQ scaffold as a promising foundation for developing potent and selective mTOR inhibitors, making it an excellent starting point for novel drug discovery campaigns.[10][13][14]

Section 1: The mTOR Signaling Pathway

Understanding the mTOR network is critical for designing effective inhibitors and interpreting experimental results. The pathway is a cornerstone of cellular regulation, balancing anabolic and catabolic processes.

Key Components and Regulation

The mTOR kinase is the catalytic subunit of two complexes:

  • mTORC1: Composed of mTOR, Raptor, and mLST8, this complex is sensitive to nutrient levels (especially amino acids) and growth factors. It promotes cell growth by phosphorylating key downstream targets like S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1), which in turn boosts protein synthesis.[3][5]

  • mTORC2: Containing mTOR, Rictor, and mLST8, this complex is primarily activated by growth factors and is crucial for cell survival and cytoskeletal organization.[7] A key substrate of mTORC2 is the kinase Akt, which it phosphorylates at serine 473 (S473) for full activation.[9]

The PI3K/Akt pathway is a major upstream activator of mTOR. Growth factor signaling activates PI3K and subsequently Akt, which ultimately leads to the activation of mTORC1.[4][15]

mTOR_Pathway cluster_upstream Upstream Signals cluster_core PI3K/Akt/mTOR Axis cluster_downstream Downstream Effectors & Cellular Outcomes Growth Factors Growth Factors mTORC2 mTORC2 Growth Factors->mTORC2 Amino Acids Amino Acids mTORC1 mTORC1 Amino Acids->mTORC1 PI3K PI3K Akt Akt PI3K->Akt Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 4EBP1 4EBP1 mTORC1->4EBP1 Akt_pS473 Akt (pS473) mTORC2->Akt_pS473 Full Activation THQ_Inhibitor THQ-based mTOR-KI THQ_Inhibitor->mTORC1 THQ_Inhibitor->mTORC2 Protein_Synthesis Protein_Synthesis S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis Cell_Survival Cell_Survival Akt_pS473->Cell_Survival Proliferation Proliferation Protein_Synthesis->Proliferation Cell_Survival->Proliferation

Caption: The mTOR Signaling Pathway and Point of Inhibition.

Section 2: The Tetrahydroquinoline (THQ) Scaffold

Rationale for Use

The design of novel mTOR inhibitors was guided by the structural features of known ATP-competitive inhibitors.[10] Scaffolds such as quinazoline and fused quinoline are present in established inhibitors like AZD-8055 and dactolisib.[10][16] The tetrahydroquinoline (THQ) core was selected based on bioisosteric principles, acting as a flexible and structurally similar analog capable of forming the necessary hydrogen bonds and π-stacking interactions within the mTOR active site.[10][16]

Furthermore, the THQ scaffold is synthetically versatile, allowing for systematic modifications at multiple positions to optimize potency, selectivity, and pharmacokinetic properties.[10][12] Adding functional groups, such as morpholine, has been shown to improve solubility and other drug-like characteristics.[10]

THQ_Scaffold THQ R1 R1 R2 R2 R3 R3 pos1->R1 pos2->R2 pos3->R3

Caption: General structure of the THQ scaffold showing points for diversification.

Section 3: Experimental Design & Synthesis Workflow

A successful inhibitor design campaign follows a logical progression from computational design and chemical synthesis to rigorous biological testing.

Workflow A 1. In Silico Design (Molecular Docking) B 2. Chemical Synthesis of THQ Analogs A->B C 3. Biochemical Assay (In Vitro Kinase Assay) B->C D 4. Cellular Assays (Western Blot, Viability) C->D E 5. SAR Analysis & Lead Optimization D->E E->A Iterative Refinement

Caption: Iterative workflow for THQ-based mTOR inhibitor development.

Protocol: Representative Synthesis of a THQ Derivative

This protocol is a generalized example inspired by published methods for synthesizing N-acyl THQ derivatives.[10] Researchers should adapt this based on their specific target molecule and perform appropriate characterization (e.g., NMR, Mass Spectrometry) to confirm structure and purity.

Materials:

  • Substituted Aniline

  • Substituted Aldehyde

  • Pyruvic Acid

  • Ethanol

  • Hydrochloric Acid (HCl)

  • Acylating agent (e.g., Morpholine-4-carbonyl chloride)

  • Triethylamine (TEA) or other suitable base

  • Dichloromethane (DCM)

  • Standard glassware for organic synthesis, purification (e.g., column chromatography), and characterization equipment.

Procedure:

  • Step 1: Pfitzinger Reaction to form Quinoline-4-carboxylic acid.

    • In a round-bottom flask, dissolve the substituted aniline and substituted aldehyde in ethanol.

    • Add pyruvic acid to the mixture.

    • Heat the reaction mixture under reflux for 4-6 hours, monitoring by TLC.

    • Upon completion, cool the mixture and collect the precipitated product by filtration. Wash with cold ethanol. This yields the intermediate quinoline-4-carboxylic acid.

    • Scientist's Note: The Pfitzinger reaction is a classic method for quinoline synthesis. The choice of aniline and aldehyde starting materials directly defines the substitution pattern on the final THQ core.

  • Step 2: Reduction to Tetrahydroquinoline-4-carboxylic acid.

    • Suspend the product from Step 1 in a suitable solvent (e.g., methanol).

    • Add a reducing agent, such as Sodium Borohydride (NaBH₄), portion-wise at 0°C.

    • Allow the reaction to stir at room temperature until completion (monitored by TLC).

    • Quench the reaction carefully with water and acidify to precipitate the reduced product. Filter and dry the solid.

    • Scientist's Note: This reduction step creates the core saturated heterocyclic scaffold. Other reduction methods can be employed depending on the functional groups present.

  • Step 3: N-Acylation of the THQ core.

    • Suspend the tetrahydroquinoline-4-carboxylic acid from Step 2 in DCM.

    • Add triethylamine (TEA) to act as a base.

    • Slowly add the desired acylating agent (e.g., morpholine-4-carbonyl chloride) at 0°C.

    • Stir the reaction at room temperature for 12-24 hours.

    • Wash the reaction mixture with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the final compound.

    • Scientist's Note: This final step introduces the desired functional group on the nitrogen of the THQ ring. This position is often critical for modulating potency and drug-like properties.[10]

Section 4: Biological Evaluation Protocols

Once synthesized, the compounds must be evaluated for their ability to inhibit mTOR kinase activity and affect mTOR-dependent cellular processes.

Protocol: In Vitro mTOR Kinase Assay

This protocol describes an immunoprecipitation-based kinase assay to measure the direct inhibitory effect of a compound on mTORC1 activity.[17][18]

Materials:

  • Cell line with active mTOR signaling (e.g., HEK293T, MCF-7).

  • mTOR Lysis Buffer (e.g., 40 mM HEPES pH 7.4, 120 mM NaCl, 1 mM EDTA, with 0.3% w/v CHAPS, protease/phosphatase inhibitors).[17]

  • Antibody for immunoprecipitation (e.g., anti-Raptor for mTORC1).

  • Protein A/G agarose beads.

  • Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.4, 20 mM KCl, 10 mM MgCl₂).[17]

  • Inactive substrate (e.g., recombinant GST-4E-BP1).

  • ATP solution.

  • THQ inhibitor compound dissolved in DMSO.

  • SDS-PAGE and Western Blotting reagents.

  • Phospho-specific antibody for the substrate (e.g., anti-phospho-4E-BP1 (Thr37/46)).

Procedure:

  • Cell Lysis & Immunoprecipitation (IP):

    • Culture cells to ~80-90% confluency. For robust mTORC1 activity, stimulate cells with insulin (100 nM) for 15 minutes before lysis.[17]

    • Lyse cells in ice-cold mTOR Lysis Buffer containing 0.3% CHAPS.

    • Rationale: The zwitterionic detergent CHAPS is crucial for preserving the integrity of the mTORC1 complex during purification, which is essential for maintaining its kinase activity.[17]

    • Clarify lysate by centrifugation (16,000 x g, 10 min, 4°C).

    • Incubate the supernatant with anti-Raptor antibody for 1.5 hours at 4°C.

    • Add Protein A/G beads and incubate for another hour.

    • Pellet the beads and wash them multiple times with high-salt and low-salt wash buffers to remove non-specific binders.

  • Kinase Reaction:

    • Resuspend the washed beads (immunoprecipitated mTORC1) in Kinase Assay Buffer.

    • Aliquot the bead slurry into separate tubes.

    • Add the THQ inhibitor at various concentrations (e.g., 1 nM to 10 µM) to the tubes. Include a DMSO vehicle control. Pre-incubate for 20 minutes on ice.

    • Initiate the kinase reaction by adding the substrate (e.g., 150 ng GST-4E-BP1) and ATP (e.g., to a final concentration of 500 µM).

    • Incubate at 30°C for 30-60 minutes with gentle shaking.

  • Detection:

    • Stop the reaction by adding 4x Laemmli sample buffer and boiling at 95°C for 5 minutes.

    • Analyze the samples by SDS-PAGE and Western Blotting, using a phospho-specific antibody to detect the phosphorylated substrate.

    • Quantify band intensity to determine the extent of inhibition at each compound concentration and calculate the IC₅₀ value.

Protocol: Western Blot Analysis of Cellular mTOR Activity

This cell-based assay validates that the inhibitor engages its target in a cellular context by measuring the phosphorylation of downstream mTORC1 and mTORC2 substrates.[9]

Materials:

  • Cancer cell line of interest (e.g., A549 lung cancer, MCF-7 breast cancer).

  • Cell culture reagents, plates (6-well or 12-well).

  • THQ inhibitor compound.

  • RIPA Lysis Buffer with protease/phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE and Western Blotting equipment.

  • Primary antibodies (see Table 2).

  • HRP-conjugated secondary antibody and ECL substrate.

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with a serial dilution of the THQ inhibitor (e.g., 10 nM to 10 µM) for a specified time (e.g., 2-4 hours). Include a DMSO vehicle control.

  • Protein Extraction and Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.[9]

    • Collect lysates and clarify by centrifugation.

    • Determine the protein concentration of each sample using a BCA assay to ensure equal loading.[19]

  • Western Blotting:

    • Prepare samples by mixing 20-30 µg of protein with Laemmli buffer and boiling.

    • Separate proteins on an SDS-PAGE gel (use appropriate percentage for protein size, e.g., 7.5% for mTOR, 12-15% for smaller substrates).[20]

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[9]

    • Incubate the membrane overnight at 4°C with the desired primary antibody diluted in blocking buffer.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect protein bands using an ECL substrate and an imaging system.[9]

    • Scientist's Note: It is crucial to probe for both the phosphorylated and total protein levels for each target to confirm that changes in signal are due to altered phosphorylation, not changes in total protein expression.

Protocol: Cell Viability (MTT) Assay

This assay measures the antiproliferative effect of the inhibitor on cancer cells.

Materials:

  • Cancer cell line of interest.

  • 96-well cell culture plates.

  • THQ inhibitor compound.

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Microplate reader.

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate (e.g., 5,000-10,000 cells/well) and allow attachment overnight.[21]

    • Treat cells with a serial dilution of the THQ inhibitor for 48-72 hours.[21]

  • MTT Incubation and Measurement:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.

    • Aspirate the media and add solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the DMSO-treated control cells.

    • Plot the dose-response curve and calculate the IC₅₀ value (the concentration of inhibitor that causes 50% reduction in cell viability).

Section 5: Data Interpretation & SAR Analysis

The data gathered from the biological assays are used to establish a Structure-Activity Relationship (SAR), which guides the next cycle of inhibitor design.[22][23]

Table 1: Example Structure-Activity Relationship (SAR) Data for Hypothetical THQ Analogs

Compound R1 (Position 6) R2 (Position 2) N-Acyl Group (R3) mTOR Kinase IC₅₀ (nM) A549 Cell Viability IC₅₀ (µM)
THQ-01 H Phenyl Morpholine-carbonyl 55 1.2
THQ-02 -CF₃ Phenyl Morpholine-carbonyl 5 0.03
THQ-03 -OCH₃ Phenyl Morpholine-carbonyl 48 1.1
THQ-04 -CF₃ 4-Cl-Phenyl Morpholine-carbonyl 12 0.15

| THQ-05 | -CF₃ | Phenyl | Piperidine-carbonyl | 35 | 0.85 |

  • Analysis: The data in this hypothetical table suggests that adding an electron-withdrawing trifluoromethyl (-CF₃) group at the R1 position significantly enhances both biochemical and cellular potency (compare THQ-02 to THQ-01 and -03).[10] The morpholine group at R3 appears superior to the piperidine group (compare THQ-02 to THQ-05). This analysis provides a clear direction for synthesizing new analogs with further modifications at these key positions.

Table 2: Key Western Blot Readouts for mTOR Inhibition

Target Protein Function / Pathway Expected Result with mTOR-KI
p-S6K (Thr389) mTORC1 Substrate Strong Decrease
p-4E-BP1 (Thr37/46) mTORC1 Substrate Strong Decrease
p-Akt (Ser473) mTORC2 Substrate Strong Decrease
p-mTOR (Ser2448) Autophosphorylation/Feedback Decrease

| Actin / GAPDH | Loading Control | No Change |

  • Interpretation: A successful ATP-competitive THQ inhibitor should demonstrate a dose-dependent decrease in the phosphorylation of substrates for both mTORC1 (p-S6K, p-4E-BP1) and mTORC2 (p-Akt S473), confirming its dual inhibitory mechanism.[9][13]

Conclusion

The tetrahydroquinoline scaffold represents a highly promising starting point for the development of novel, potent, and selective ATP-competitive mTOR kinase inhibitors. By employing an integrated strategy that combines rational, structure-based design with robust chemical synthesis and a multi-tiered biological evaluation process, researchers can efficiently navigate the drug discovery cycle. The protocols and workflows detailed in this guide provide a comprehensive framework for identifying and optimizing THQ-based lead candidates with significant potential for therapeutic applications, particularly in oncology.

References

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI.
  • In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. Bio-protocol.
  • mTOR: Its Critical Role in Metabolic Diseases, Cancer, and the Aging Process. PMC - NIH.
  • Structure–activity relationships study of mTOR kinase inhibition using QSAR and structure-based drug design approaches. PMC.
  • mTOR signaling in growth control and disease. PMC - NIH.
  • A Review: PI3K/AKT/mTOR Signaling Pathway and Its Regulated Eukaryotic Translation Initiation Factors May Be a Potential Therapeutic Target in Esophageal Squamous Cell Carcinoma. Frontiers.
  • The Role of mTOR Signaling as a Therapeutic Target in Cancer. MDPI.
  • Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. ACS Medicinal Chemistry Letters.
  • mTOR: Its Critical Role in Metabolic Diseases, Cancer, and the Aging Process. IntechOpen.
  • Understanding the mTOR Signaling Pathway: A Key Player in Cell Growth and Metabolism. LinkedIn.
  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Preprints.org.
  • mTOR signaling
  • A High-Throughput, Cell-Based Screening Method for siRNA and Small Molecule Inhibitors of mTORC1 Signaling Using the In Cell Western Technique. PMC.
  • Design and development of Tetrahydro-Quinoline derivatives as dual mTOR-C1/C2 inhibitors for the tre
  • Design, Synthesis and Biological Evaluation of Novel Quinoline-Based mTOR Inhibitors as Potential Anticancer Agents. Journal of Pharma Insights and Research.
  • Application Notes and Protocols for Western Blot Analysis of the mTOR P
  • The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Bentham Science Publishers.
  • Challenges and Emerging Opportunities for Targeting mTOR in Cancer. AACR Journals.
  • Targeting mTOR as a Cancer Therapy: Recent Advances in Natural Bioactive Compounds and Immunotherapy. MDPI.
  • The mTOR Signaling Pathway: Key Regulator and Therapeutic Target for Heart Disease.
  • 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. PubMed.
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing.
  • Structure-activity relationships study of mTOR kinase inhibition using QSAR and structure-based drug design approaches. PubMed.
  • Western blotting of PI3K/AKT /mTOR signaling pathway-rel
  • 1.2 Western Blot and the mTOR Pathway. Selected Topics in Health and Disease (2019 Edition).
  • A convenient and sensitive mTOR activity assay with native and recombinant mTOR. Cancer Research - AACR Journals.
  • LanthaScreen® Eu Kinase Binding Assay for FRAP1 (mTOR). Thermo Fisher Scientific.
  • Does anyone have a protocol for mTORC1 kinase assay?.
  • What are the best western conditions for mTOR?.
  • Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Tre
  • mTOR : Methods and Protocols. Stony Brook University.
  • Application Notes and Protocols for Studying mTOR-Dependent Cellular Processes Using XL-388. Benchchem.
  • Overview of Research into mTOR Inhibitors. MDPI.

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Application

Application and Protocol Guide: Stereoselective Synthesis of 2,4-Disubstituted Tetrahydroquinolines

Abstract The tetrahydroquinoline (THQ) scaffold is a privileged structural motif, prominently featured in a multitude of natural products and pharmaceutically active compounds.[1][2] Specifically, 2,4-disubstituted THQs...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The tetrahydroquinoline (THQ) scaffold is a privileged structural motif, prominently featured in a multitude of natural products and pharmaceutically active compounds.[1][2] Specifically, 2,4-disubstituted THQs present a significant synthetic challenge due to the need for precise control over two adjacent stereocenters. This guide provides an in-depth analysis of a robust and widely adopted method for their stereoselective synthesis: the chiral Brønsted acid-catalyzed Povarov reaction. We will explore the mechanistic underpinnings of this reaction, provide a detailed, field-tested protocol, present representative data, and offer practical troubleshooting advice for researchers in organic synthesis and drug development.

Introduction: The Significance of Chiral Tetrahydroquinolines

The 1,2,3,4-tetrahydroquinoline core is a cornerstone of medicinal chemistry, with derivatives exhibiting a vast spectrum of biological activities, including use as antibiotics, antagonists, and antibacterial agents.[2] The precise three-dimensional arrangement of substituents on the THQ ring is often critical for biological function. Consequently, the development of stereoselective synthetic methods is paramount for accessing enantiomerically pure compounds for pharmacological evaluation.

Among the various strategies, the asymmetric Povarov reaction, a formal [4+2] cycloaddition, has emerged as a powerful tool for constructing the THQ core.[3][4] This reaction typically involves the condensation of an aniline, an aldehyde, and an electron-rich alkene. The use of chiral catalysts, particularly chiral phosphoric acids (CPAs), has revolutionized this field, enabling high levels of both diastereoselectivity and enantioselectivity.[1][5]

Strategic Approach: Chiral Brønsted Acid Catalysis

Chiral phosphoric acids (CPAs), a class of Brønsted acid organocatalysts, have proven exceptionally effective in controlling the stereochemical outcome of the Povarov reaction.[1][6] Their efficacy stems from their ability to act as bifunctional catalysts.

Mechanism of Action:

  • Imine Formation and Activation: The CPA protonates the aldehyde, activating it for condensation with the aniline to form an N-aryl imine.

  • Chiral Ion Pair Formation: The protonated imine forms a tight, stereochemically defined ion pair with the chiral conjugate base of the phosphoric acid. This chiral environment dictates the facial selectivity of the subsequent nucleophilic attack.

  • Stereoselective [4+2] Cycloaddition: The electron-rich alkene (dienophile) approaches the activated imine (azadiene) from the less sterically hindered face of the chiral ion pair. This step sets the two new stereocenters at the C2 and C4 positions.

  • Catalyst Regeneration: The resulting cycloadduct is protonated, releasing the final THQ product and regenerating the chiral phosphoric acid catalyst to continue the cycle.

This catalytic cycle ensures that the stereochemical information from the single chiral catalyst is efficiently transferred to the product, often with excellent fidelity.

Povarov_Reaction_Mechanism cluster_0 Catalytic Cycle A Aniline + Aldehyde B N-Aryl Imine A->B - H₂O C [CPA-H]⁺[Imine] Complex (Chiral Ion Pair) B->C + CPA E Stereoselective [4+2] Cycloaddition C->E D Alkene (Dienophile) D->E F cis-2,4-Disubstituted Tetrahydroquinoline E->F Cat_Out CPA (Regenerated) F->Cat_Out - H⁺ Cat_In Chiral Phosphoric Acid (CPA) Cat_In->C caption Fig 1. Catalytic cycle of the CPA-catalyzed Povarov reaction.

Caption: Fig 1. Catalytic cycle of the CPA-catalyzed Povarov reaction.

Application Protocol: Asymmetric Three-Component Povarov Reaction

This protocol is adapted from a highly cited procedure for the synthesis of cis-2,4-disubstituted tetrahydroquinolines, demonstrating excellent yields and stereoselectivities.[5][7]

3.1. Materials & Reagents

  • Substituted Aniline (1.2 mmol, 1.2 equiv)

  • Substituted Aldehyde (1.0 mmol, 1.0 equiv)

  • Benzyl N-vinylcarbamate (1.5 mmol, 1.5 equiv)

  • Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP) (0.1 mmol, 10 mol%)

  • Anhydrous Dichloromethane (CH₂Cl₂) (5 mL)

  • Activated 4 Å Molecular Sieves (approx. 200 mg)

  • Inert Gas (Argon or Nitrogen)

  • Standard laboratory glassware (flame-dried)

3.2. Experimental Workflow

Experimental_Workflow start Start prep Prepare Inert Atmosphere (Flame-dried Schlenk tube, Ar/N₂ flush) start->prep add_cat Add Catalyst & Sieves prep->add_cat add_solv Add Anhydrous CH₂Cl₂ add_cat->add_solv add_reagents Add Aniline & Aldehyde add_solv->add_reagents stir_imine Stir at RT for 30 min (Imine Formation) add_reagents->stir_imine add_alkene Add Benzyl N-vinylcarbamate stir_imine->add_alkene stir_reaction Stir at RT for 24-48h (Monitor by TLC) add_alkene->stir_reaction workup Reaction Workup (Quench, Extract) stir_reaction->workup purify Purification (Column Chromatography) workup->purify analyze Characterization (NMR, HPLC) purify->analyze end_node End analyze->end_node

Caption: Fig 2. Step-by-step experimental workflow for the synthesis.

3.3. Step-by-Step Procedure

  • Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the activated 4 Å molecular sieves (approx. 200 mg) and the chiral phosphoric acid catalyst (0.1 mmol).

  • Inert Atmosphere: Seal the tube and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous dichloromethane (2 mL). Subsequently, add the aniline (1.2 mmol) followed by the aldehyde (1.0 mmol).

  • Imine Formation: Stir the resulting mixture at room temperature for 30 minutes. This allows for the in situ formation of the N-aryl imine.

  • Alkene Addition: Add the benzyl N-vinylcarbamate (1.5 mmol) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 24-48 hours.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL). Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (typical eluent: ethyl acetate/hexanes mixture) to afford the desired 2,4-disubstituted tetrahydroquinoline.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Representative Data

The following table summarizes typical results for the CPA-catalyzed Povarov reaction with various substituted anilines and aldehydes, demonstrating the broad scope and high stereoselectivity of the method.

EntryAniline (Substituent)Aldehyde (Substituent)Yield (%)cis:trans dree (%) [cis]
14-MeO-PhPh95>95:596
24-Cl-PhPh91>95:594
3Ph4-NO₂-Ph88>95:592
4Ph2-Naphthyl93>95:595
52-Me-PhPh85>95:590

Data adapted from representative literature.[5]

Troubleshooting & Optimization

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield 1. Air or moisture sensitivity.2. Impure reagents.3. Incomplete imine formation.1. Ensure rigorous inert atmosphere techniques and use of anhydrous solvents.[7]2. Purify starting materials. Check catalyst integrity.3. Increase the pre-stir time for aniline and aldehyde before adding the alkene.
Poor Diastereoselectivity 1. Reaction temperature too high.2. Steric hindrance from bulky substrates.1. Attempt the reaction at a lower temperature (e.g., 0 °C or -20 °C), though this may slow the reaction rate.[7]2. Screen different chiral phosphoric acid catalysts with varying steric bulk (e.g., STRIP).
Poor Enantioselectivity 1. Racemic background reaction.2. Catalyst degradation.3. Inappropriate catalyst choice.1. Lowering the reaction temperature can often suppress the uncatalyzed pathway.[7]2. Ensure the catalyst is handled and stored correctly.3. Screen a panel of different CPA catalysts to find the optimal match for the substrate.
Reaction Stalls 1. Deactivation of catalyst.2. Low reactivity of substrates.1. Consider a higher catalyst loading (e.g., 15-20 mol%).2. For electron-poor anilines or aldehydes, a more activating catalyst or higher reaction temperature may be required.

Conclusion

The chiral phosphoric acid-catalyzed asymmetric Povarov reaction is a highly efficient, reliable, and versatile method for the synthesis of enantioenriched 2,4-disubstituted tetrahydroquinolines. The operational simplicity of this one-pot, three-component protocol, combined with its broad substrate scope and excellent stereocontrol, makes it a valuable tool for both academic research and industrial drug development. By understanding the reaction mechanism and following a robust experimental procedure, researchers can readily access complex and valuable chiral scaffolds for further investigation.

References

  • Park, D. Y., Lee, S. Y., Jeon, J., & Cheon, C. H. (2018). Enantioselective Synthesis of Tetrahydroquinolines from 2-Aminochalcones via a Consecutive One-Pot Reaction Catalyzed by Chiral Phosphoric Acid. The Journal of Organic Chemistry, 83(21), 12486–12495. [Link]

  • Liu, H., Dagousset, G., Masson, G., Retailleau, P., & Zhu, J. (2009). Chiral Phosphoric Acid-Catalyzed Enantioselective Three-Component Povarov Reaction. Journal of the American Chemical Society, 131(13), 4598–4599. Available at: Organic Chemistry Portal. [Link]

  • Almeida, L., et al. (2022). Unlocking the Phosphoric Acid Catalyzed Asymmetric Transfer Hydrogenation of 2-Alkenyl Quinolines for Efficient Flow Synthesis of Hancock Alkaloids. ACS Sustainable Chemistry & Engineering. Available at: PMC. [Link]

  • Zhang, J., et al. (2022). Ligand-dependent, palladium-catalyzed stereodivergent synthesis of chiral tetrahydroquinolines. Chemical Science, 13(27), 8131–8136. Available at: PMC. [Link]

  • Cheon, C. H., et al. (2018). Enantioselective Synthesis of Tetrahydroquinolines from 2-Aminochalcones via a Consecutive One-Pot Reaction Catalyzed by Chiral Phosphoric Acid. The Journal of Organic Chemistry. [Link]

  • Zhang, J., et al. (2022). Ligand-dependent, palladium-catalyzed stereodivergent synthesis of chiral tetrahydroquinolines. Semantic Scholar. [Link]

  • Guo, Q. S., Du, D. M., & Xu, J. (2008). The Development of Double Axially Chiral Phosphoric Acids and Their Catalytic Transfer Hydrogenation of Quinolines. Angewandte Chemie International Edition, 47(4), 759–762. [Link]

  • Zhou, J., et al. (2021). Enantioselective Synthesis of 2-Functionalized Tetrahydroquinolines through Biomimetic Reduction. Organic Letters, 23(23), 9193–9198. [Link]

  • Xie, M., et al. (2011). Asymmetric synthesis of tetrahydroquinolines with quaternary stereocenters through the Povarov reaction. Chemistry, 17(49), 13800–13805. [Link]

  • Various Authors. (2024). State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. RSC Medicinal Chemistry. Available at: PMC. [Link]

  • Takanami, T., et al. (2018). Diastereoselective Synthesis of 2,4-Substituted Tetrahydroquinolines via Hf(OTf)4-Catalyzed Substitution/Cyclization of 2-Aminobenzyl Alcohols with Styrenes. ResearchGate. [Link]

  • Various Authors. (2022). Recent advances in the asymmetric catalytic synthesis of spirocyclic tetrahydroquinolines, tetrahydroisoquinolines and their derivatives. ResearchGate. [Link]

  • Hellel, D., Chafaa, F., & Khorief, N. A. (2023). Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction: A comparative. Scientiae Radices, 2(3), 295-308. [Link]

  • Glushkov, V. A., & Shklyaev, Y. V. (2008). Synthesis of substituted 1,2,3,4-tetrahydroquinones by the Povarov reaction. New potentials of the classical reaction. Russian Chemical Reviews, 77(2), 137. Available at: ResearchGate. [Link]

  • Various Authors. (2023). Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. Chemical Science. Available at: PMC. [Link]

  • Kim, J. H., et al. (2013). Organocatalytic Synthesis of Tetrahydroquinolines from α,β-Unsaturated Ketones via 1,5-Hydride Transfer/Cyclization. Bulletin of the Korean Chemical Society, 34(10), 2955-2958. [Link]

  • Blakey, S. B., et al. (2014). A convergent rhodium-catalysed asymmetric synthesis of tetrahydroquinolines. Chemical Communications, 50(79), 11571-11573. [Link]

Sources

Method

Application Note: In Vitro Profiling of Tetrahydroquinoline Carboxamides

Executive Summary & Chemical Context Tetrahydroquinoline (THQ) carboxamides represent a privileged scaffold in medicinal chemistry, primarily investigated for their ability to inhibit P-glycoprotein (P-gp/ABCB1) and disr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Tetrahydroquinoline (THQ) carboxamides represent a privileged scaffold in medicinal chemistry, primarily investigated for their ability to inhibit P-glycoprotein (P-gp/ABCB1) and disrupt tubulin polymerization . Unlike simple cytotoxic agents, these compounds often function as "chemosensitizers"—restoring the efficacy of standard chemotherapeutics (e.g., Doxorubicin, Paclitaxel) in resistant cell lines.

Critical Technical Challenge: THQ derivatives are inherently lipophilic and possess redox-active nitrogen centers. This creates two specific assay artifacts:

  • Solubility-driven precipitation in aqueous media, leading to false "cytotoxicity" due to physical cell smothering.

  • Colorimetric interference in tetrazolium-based assays (MTT/MTS). The THQ nitrogen can chemically reduce tetrazolium salts in the absence of viable cells, generating false-positive viability signals.

This guide prioritizes the Sulforhodamine B (SRB) assay over MTT for primary screening to eliminate metabolic interference and details a functional Rhodamine 123 Accumulation Assay to validate MDR reversal.

Pre-Assay Technical Directives

A. Compound Handling & Solubility

THQ carboxamides are hydrophobic. Improper solubilization is the leading cause of noisy data.

  • Stock Preparation: Dissolve in 100% DMSO to a concentration of 20 mM or 50 mM . Vortex for 60 seconds. If the solution is cloudy, sonicate at 37°C for 5 minutes.

  • Working Solutions: Do not dilute directly into cold media. Perform intermediate dilutions in PBS or warm media to prevent "shock precipitation."

  • DMSO Tolerance: Maintain final DMSO concentration

    
     (v/v).
    
B. Cell Line Selection Strategy

To validate the specific mechanism of THQs (MDR reversal), you must use paired isogenic cell lines:

Cell Line Phenotype Role in Assay
MCF-7 Parental / Sensitive Baseline toxicity control
MCF-7/ADR (or MES-SA/DX5) P-gp Overexpressing / Resistant Target for MDR reversal efficacy

| HUVEC / HEK293 | Non-cancerous | Selectivity Index (SI) determination |

Protocol I: Cytotoxicity Screening (SRB Assay)

Why SRB? Unlike MTT, the SRB assay stains cellular protein content. It is unaffected by the redox potential of THQ carboxamides, providing a more robust measurement of cell mass.

Reagents
  • Fixative: 50% (w/v) Trichloroacetic acid (TCA) at 4°C.

  • Stain: 0.4% (w/v) Sulforhodamine B in 1% acetic acid.

  • Wash Solution: 1% Acetic acid.

  • Solubilizer: 10 mM Tris base solution (pH 10.5).

Step-by-Step Workflow
  • Seeding: Seed cells (3,000–5,000 cells/well) in 96-well plates. Incubate for 24h to allow attachment.

  • Treatment: Add THQ carboxamides (0.01 – 100

    
    M) in serial dilutions. Include:
    
    • Vehicle Control: 0.5% DMSO.

    • Positive Control:[1] Doxorubicin (standard cytotoxic).[2]

    • Blank: Media only (no cells).[3]

  • Fixation (Critical Step):

    • Without removing media, gently layer 50

      
      L of cold 50% TCA  on top of each well (final TCA ~10%).
      
    • Incubate at 4°C for 1 hour . Do not agitate.

  • Washing: Wash plates 5x with tap water to remove TCA and serum proteins. Air dry until no moisture remains.

  • Staining: Add 100

    
    L of 0.4% SRB solution. Incubate 30 min at Room Temp  in the dark.
    
  • Destaining: Wash 4x with 1% acetic acid to remove unbound dye. Air dry.

  • Solubilization: Add 200

    
    L of 10 mM Tris base. Shake on an orbital shaker for 10 min.
    
  • Readout: Measure Absorbance (OD) at 510 nm .

Data Visualization (Workflow)

SRB_Workflow cluster_check Quality Control Start Cell Seeding (24h Attachment) Treat Compound Treatment (72h Incubation) Start->Treat Fix TCA Fixation (4°C, 1h) Treat->Fix Check Check for Precipitation Treat->Check Stain SRB Staining (Protein Binding) Fix->Stain Wash Acid Wash (Remove Unbound) Stain->Wash Read OD 510nm (Tris Solubilization) Wash->Read

Caption: Optimized SRB workflow for hydrophobic THQ derivatives. TCA fixation prevents metabolic artifacts common in MTT assays.

Protocol II: Functional MDR Reversal Assay (Rhodamine 123)

Objective: Determine if the THQ carboxamide inhibits the P-gp pump. If active, the compound will trap fluorescent Rhodamine 123 inside resistant cells.

Methodology
  • Preparation: Harvest MCF-7/ADR (resistant) cells and suspend at

    
     cells/mL.
    
  • Dosing:

    • Tube A: Cells only (Control).

    • Tube B: Cells + Rhodamine 123 (5

      
      M).
      
    • Tube C: Cells + Rhodamine 123 + Verapamil (10

      
      M, Positive Control).
      
    • Tube D: Cells + Rhodamine 123 + THQ Analog (5, 10, 20

      
      M).
      
  • Incubation: Incubate at 37°C for 60-90 minutes .

  • Efflux Phase (Optional but Recommended): Wash cells once with PBS, resuspend in dye-free media containing the THQ compound, and incubate for another 60 mins. This measures retention capacity.

  • Analysis: Wash 2x with cold PBS. Analyze via Flow Cytometry (FITC channel, Ex/Em 488/530 nm).

Interpretation
  • Low Fluorescence: P-gp is active (dye pumped out)

    
     Inactive compound.
    
  • High Fluorescence: P-gp is blocked (dye trapped)

    
     Active MDR reversal agent.
    
Mechanism of Action Diagram

MDR_Mechanism cluster_outcome Cellular Outcome THQ THQ Carboxamide Pgp P-glycoprotein (P-gp) Efflux Pump THQ->Pgp  Binds & Inhibits   Chemo Chemotherapy/Dye (Rhodamine/Doxorubicin) Pgp->Chemo  Normally Pumps Out   Cell Cancer Cell (Resistant) Chemo->Cell  Accumulates   Apoptosis Apoptosis / Cell Death Cell->Apoptosis  Threshold Reached  

Caption: Mechanism of MDR reversal. THQ carboxamides bind P-gp, preventing drug efflux and forcing intracellular accumulation of cytotoxic agents.

Data Analysis & Metrics

A. Calculation of

Plot Absorbance (


) vs. Log Concentration (

) using non-linear regression (Sigmoidal dose-response, variable slope).

B. Reversal Fold (RF)

For MDR studies, calculate the shift in cytotoxicity of a standard drug (e.g., Doxorubicin) when combined with the THQ derivative.



  • RF > 2: Moderate Reversal

  • RF > 10: Strong Reversal (comparable to Verapamil)

Troubleshooting Guide

ObservationProbable CauseCorrective Action
High background in "No Cell" wells Compound precipitation or staining of plastic.Wash plates more vigorously. Ensure compound is soluble in wash buffer. Switch to ATP-based assay (CellTiter-Glo).
Flat dose-response curve Compound precipitated in media.Check media under microscope. Reduce max concentration or increase DMSO slightly (max 1%).
MTT assay shows >100% viability Chemical reduction of MTT by THQ nitrogen.STOP. Switch to SRB assay immediately. This is a chemical artifact, not biological growth.

References

  • MDR Reversal Mechanism: Tetrahydroquinolinone derivatives as potent P-glycoprotein inhibitors: design, synthesis, biological evaluation and molecular docking analysis. (2015).[4][5][6] RSC Advances.

  • Assay Interference: Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay. (2021).[5][7] Journal of Pharmaceutical Research International.

  • THQ Cytotoxicity: Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline derivatives.[8] (2021).[5][7] Bioorganic Chemistry.

  • Protocol Standardization: In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025).[4][5][6][9] Kosheeka Protocols.

  • MDR Assay Methods: Protocol to identify small-molecule inhibitors against cancer drug resistance. (2025).[4][5][6][9] STAR Protocols.

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

A Guide to the 1H NMR Interpretation of 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide and its Structural Analogues

For Researchers, Scientists, and Drug Development Professionals This guide will compare the predicted spectrum of our target molecule with the experimental spectra of two key structural fragments: 2-methyl-1,2,3,4-tetrah...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide will compare the predicted spectrum of our target molecule with the experimental spectra of two key structural fragments: 2-methyl-1,2,3,4-tetrahydroquinoline and benzamide . This comparative approach allows for a logical and instructive breakdown of the spectral features, providing a robust framework for interpreting the 1H NMR of this and similar substituted tetrahydroquinolines.

The Foundational Principles of 1H NMR Interpretation

Before delving into the specific spectra, it is essential to recall the four key pillars of 1H NMR interpretation:

  • Chemical Shift (δ): The position of a signal along the x-axis (in ppm) indicates the electronic environment of a proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups cause an upfield shift.

  • Integration: The area under a signal is proportional to the number of protons giving rise to that signal. This provides a ratio of the different types of protons in the molecule.

  • Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is caused by the influence of neighboring, non-equivalent protons. The n+1 rule is a useful guide, where 'n' is the number of adjacent non-equivalent protons.

  • Coupling Constant (J): The distance between the peaks in a split signal, measured in Hertz (Hz), provides information about the dihedral angle between coupled protons and the nature of the chemical bonds separating them.

Predicted 1H NMR Spectrum of 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide

The structure of 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide combines a substituted saturated heterocyclic ring with an aromatic ring and a primary amide functional group. The predicted 1H NMR spectrum is expected to exhibit distinct signals for each of the non-equivalent protons.

2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide C1 C C2 C C1->C2 N1 N C1->N1 C3 C C2->C3 H1 H C2->H1 C4 C C3->C4 H2a Ha C3->H2a H2b Hb C3->H2b C5 C C4->C5 H8 Hh C4->H8 C6 C C5->C6 H3 Hc C5->H3 C6->C1 H4 Hd C6->H4 C7 C C8 C C7->C8 C10 C C7->C10 H5 He C7->H5 C9 C C8->C9 H6 Hf C8->H6 H7 Hg C8->H7 N1->C7 H_N1 H N1->H_N1 C9->C4 O1 O C9->O1 N2 N C9->N2 H_Me_a H C10->H_Me_a H_Me_b H C10->H_Me_b H_Me_c H C10->H_Me_c H_amide_a Hi N2->H_amide_a H_amide_b Hj N2->H_amide_b

Caption: Structure of 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide with proton labeling.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration Rationale
Aromatic Protons (H5, H6, H7, H8) 6.5 - 7.2Multiplets~7-84HThe aromatic protons will appear in the typical aromatic region. The exact shifts and multiplicities will depend on the substitution pattern.
Amide Protons (-CONH2) ~7.5 and ~7.9 (in DMSO-d6)Broad SingletsN/A2HPrimary amide protons often appear as two distinct broad singlets due to restricted rotation around the C-N bond. Their chemical shift is solvent-dependent.[1]
N-H Proton ~3.6 - 4.5Broad SingletN/A1HThe proton on the nitrogen of the tetrahydroquinoline ring is expected to be a broad singlet. Its chemical shift can vary with solvent and concentration.
H4 (methine) ~3.3 - 3.6Triplet or Doublet of Doublets~6-81HThis proton is adjacent to the electron-withdrawing carboxamide group, causing a downfield shift. It will be coupled to the two protons at C3.
H2 (methine) ~3.1 - 3.4Multiplet~6-81HThis proton is adjacent to the nitrogen and coupled to the methyl group and the protons at C3.
H3 (methylene) ~1.8 - 2.2Multiplets~6-82HThese diastereotopic protons are adjacent to two chiral centers (C2 and C4) and will likely appear as complex multiplets due to coupling with H2 and H4.
Methyl Protons (-CH3) ~1.2 - 1.4Doublet~6-73HThe methyl group at C2 is coupled to the H2 proton, resulting in a doublet.

Comparative Analysis

Alternative 1: 2-methyl-1,2,3,4-tetrahydroquinoline

The 1H NMR spectrum of 2-methyl-1,2,3,4-tetrahydroquinoline provides a baseline for the tetrahydroquinoline core of our target molecule.

Proton(s) Experimental Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic Protons 6.4 - 7.0Multiplets4H
N-H Proton ~3.6Broad Singlet1H
H2 (methine) ~3.3Multiplet1H
H4 (methylene) ~2.7Triplet2H
H3 (methylene) ~1.9Multiplet2H
Methyl Protons (-CH3) ~1.2Doublet3H

Data sourced from SpectraBase. [2]

Comparison Insights:

  • The aromatic, N-H, H2, and methyl proton signals in our target molecule are expected to be in similar regions to those in 2-methyl-1,2,3,4-tetrahydroquinoline.

  • The most significant difference will be the signals for the protons at C4 and C3. In the parent tetrahydroquinoline, the C4 protons are a triplet around 2.7 ppm. In our target molecule, the single H4 proton is shifted significantly downfield due to the adjacent carboxamide group, and the C3 protons will exhibit a more complex splitting pattern.

Alternative 2: Benzamide

Benzamide serves as a model for the carboxamide group and its influence on an adjacent aromatic system.

Proton(s) Experimental Chemical Shift (δ, ppm) in DMSO-d6 Multiplicity Integration
Amide Protons (-CONH2) ~8.05 and ~7.46Broad Singlets2H
Aromatic Protons 7.4 - 7.9Multiplets5H

Data sourced from ChemicalBook. [3]

Comparison Insights:

  • The chemical shifts of the amide protons in benzamide provide a good estimate for the expected positions of the amide protons in our target molecule, especially when measured in a similar solvent like DMSO-d6.[3]

  • The electron-withdrawing nature of the carboxamide group deshields the ortho protons of the benzene ring in benzamide. While the carboxamide group in our target molecule is not directly attached to the aromatic ring, its electronic influence will be transmitted through the saturated ring system.

Experimental Protocols

Standard 1H NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) in a standard 5 mm NMR tube.

  • Instrumentation: The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16-32 scans are typically sufficient for good signal-to-noise.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): A range of 0-12 ppm is generally adequate.

  • Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl3 at 7.26 ppm, DMSO-d6 at 2.50 ppm).

    • Integrate the signals.

    • Analyze the multiplicities and coupling constants.

NMR_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis Dissolve_Sample Dissolve 5-10 mg of compound in deuterated solvent Transfer_to_Tube Transfer to NMR tube Dissolve_Sample->Transfer_to_Tube Place_in_Spectrometer Insert sample into NMR spectrometer Transfer_to_Tube->Place_in_Spectrometer Set_Parameters Set acquisition parameters (scans, delay, etc.) Place_in_Spectrometer->Set_Parameters Acquire_Data Acquire Free Induction Decay (FID) Set_Parameters->Acquire_Data Fourier_Transform Fourier Transform Acquire_Data->Fourier_Transform Phase_Correction Phase Correction Fourier_Transform->Phase_Correction Baseline_Correction Baseline Correction Phase_Correction->Baseline_Correction Calibration Chemical Shift Calibration Baseline_Correction->Calibration Integration Integration Calibration->Integration Analysis Analyze Multiplicity & Coupling Constants Integration->Analysis

Caption: General workflow for 1H NMR analysis.

Conclusion

This guide provides a comprehensive, albeit predictive, interpretation of the 1H NMR spectrum of 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide. By leveraging experimental data from structurally related fragments—2-methyl-1,2,3,4-tetrahydroquinoline and benzamide—we can confidently assign the expected chemical shifts, multiplicities, and integration values for each proton in the target molecule. This comparative approach not only facilitates the structural elucidation of the title compound but also serves as a valuable educational tool for researchers and scientists working with complex heterocyclic molecules. The principles and methodologies outlined herein are broadly applicable to the structural characterization of a wide range of organic compounds in the field of drug discovery and development.

References

  • BenchChem. (2025). Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development. BenchChem.
  • Abraham, R. J., et al. (2013). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 51(3), 149-159.
  • Hosseini Zare, M. S., et al. (2018). c. 1 H NMR (500 MHz, DMSO-d6)
  • PubChem. (n.d.). 2-Methyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

  • Gorobets, N. Y., et al. (2011). Difference between 1H NMR signals of primary amide protons as a simple spectral index of the amide intramolecular hydrogen bond strength. Magnetic Resonance in Chemistry, 49(8), 459-465.

Sources

Comparative

Publish Comparison Guide: Advanced Metabolite Profiling of Quinoline Carboxamides

Executive Summary In the high-stakes arena of drug development, quinoline-3-carboxamide derivatives (e.g., Tasquinimod, Laquinimod, Paquinimod) represent a critical class of immunomodulators and anti-neoplastic agents. T...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of drug development, quinoline-3-carboxamide derivatives (e.g., Tasquinimod, Laquinimod, Paquinimod) represent a critical class of immunomodulators and anti-neoplastic agents. Their complex metabolic pathways—mediated primarily by CYP3A4 —produce a diverse array of metabolites that dictate both efficacy and toxicity.

This guide objectively compares the industry-standard Triple Quadrupole (QqQ) methodology against the advanced High-Resolution Accurate Mass (HRAM) approach. While QqQ remains the gold standard for quantification, this guide demonstrates why HRAM (Orbitrap/Q-TOF) is the superior choice for the discovery and structural elucidation of novel metabolites, particularly when distinguishing isobaric interferences and unstable intermediates in complex matrices like plasma and urine.

Part 1: The Metabolic Landscape

Understanding the analyte is the first step in selecting the right detection technology. Quinoline carboxamides undergo extensive biotransformation.

Key Metabolic Pathways

The primary metabolic clearance correlates with oxidative pathways. For compounds like Tasquinimod (


, MW 406.36 Da) and Laquinimod , the liver (via CYP3A4) is the main site of metabolism.
  • O-demethylation: Removal of the methyl group from the quinoline ring.

  • Hydroxylation: Addition of -OH groups to the aromatic rings.

  • N-dealkylation: Cleavage of the amide bond, often resulting in active or toxic side products.

  • Gluronidation: Phase II conjugation increasing water solubility for excretion.

The Analytical Challenge: Many of these metabolites are isobaric (same nominal mass, different structure) or possess mass shifts that are indistinguishable by low-resolution instruments, leading to false positives in safety assessments.

Part 2: Technology Comparison

The "Product" (HRAM) vs. The "Alternative" (Triple Quad)
FeatureAlternative: Triple Quadrupole (QqQ) The Product: HRAM (Orbitrap / Q-TOF) Impact on Quinoline Analysis
Primary Use Targeted Quantification (known analytes)Discovery & Identification (unknowns)HRAM detects unexpected toxic metabolites that QqQ misses.
Resolution Low (Unit Resolution, ~0.7 Da)High (>140,000 FWHM)HRAM separates metabolites from matrix interferences with <5 ppm error.
Scan Mode MRM (Multiple Reaction Monitoring)Full Scan / All-Ion FragmentationMRM requires prior knowledge of the metabolite; HRAM captures everything.
Sensitivity Excellent for known targetsHigh (approaching QqQ levels)Modern HRAM instruments can quantify at pg/mL levels while profiling.
Data Retro-mining Impossible (only acquired MRMs exist)Native capabilityYou can re-interrogate HRAM data months later for new metabolites without re-running samples.
Expert Insight: The Causality of Choice
  • Why QqQ Fails in Discovery: In a QqQ workflow, you must program the instrument to look for a specific transition (e.g., m/z 407.1

    
     236.1). If a metabolite shifts the fragment mass due to a ring-opening reaction, the QqQ is blind to it.
    
  • Why HRAM Succeeds: HRAM acquires the full mass spectrum. If a quinoline metabolite undergoes an unexpected oxidative defluorination (common in fluorinated drugs like Tasquinimod), the accurate mass shift (loss of

    
    , gain of 
    
    
    
    ) is immediately visible in the data, even if not predicted.

Part 3: Experimental Protocol (Self-Validating System)

This protocol outlines a robust HRAM-based workflow designed to capture the full metabolic profile of quinoline carboxamides in human plasma.

Sample Preparation (Protein Precipitation)
  • Rationale: Minimizes loss of polar metabolites compared to Liquid-Liquid Extraction (LLE).

  • Step 1: Aliquot

    
     of plasma.
    
  • Step 2: Add

    
     of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid and internal standard (e.g., 
    
    
    
    -Laquinimod).
    • Mechanistic Note: Acidified ACN ensures precipitation of high-molecular-weight proteins while keeping the basic quinoline compounds in solution.

  • Step 3: Vortex for 1 min, Centrifuge at

    
     for 10 min at 
    
    
    
    .
  • Step 4: Transfer supernatant to a silanized glass vial (prevents adsorption of hydrophobic parent drug).

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge or equivalent),

    
    , 
    
    
    
    .
  • Mobile Phase A:

    
     Formic Acid in Water (Proton source for ESI+).
    
  • Mobile Phase B:

    
     Formic Acid in Acetonitrile.
    
  • Gradient:

    • 0-1 min: 5% B (Desalting)

    • 1-10 min: 5%

      
       95% B (Elution of metabolites based on polarity)
      
    • 10-12 min: 95% B (Wash)

    • 12.1 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters (HRAM Source)
  • Ionization: Heated Electrospray Ionization (H-ESI), Positive Mode.

    • Reasoning: Quinoline nitrogens are readily protonated (

      
      ).
      
  • Resolution: 70,000 or 140,000 (at m/z 200).

  • Scan Type: Full MS / dd-MS² (Data-Dependent Acquisition).

    • TopN: 5 (Selects top 5 most intense ions for fragmentation).

    • Dynamic Exclusion: 5.0 s (Prevents re-sampling the parent drug, allowing detection of low-abundance metabolites).

Part 4: Visualization of Workflows

Figure 1: Metabolic Biotransformation Logic

This diagram illustrates the logical flow of metabolite identification, highlighting where HRAM is critical for distinguishing pathways.

MetabolicPathway cluster_HRAM HRAM Detection Zone (Mass Defect Analysis) Parent Parent Drug (Quinoline Carboxamide) [M+H]+ Phase1 Phase I Metabolism (CYP3A4) Parent->Phase1 Oxidation Met_OH Hydroxylated Metabolite (+O, +16 Da) Phase1->Met_OH Met_DeMe O-Demethylated Metabolite (-CH2, -14 Da) Phase1->Met_DeMe Met_Cleave N-Dealkylation (Loss of Amide Side Chain) Phase1->Met_Cleave Phase2 Phase II Conjugation (UGT) Met_OH->Phase2 Met_DeMe->Phase2 Gluc Glucuronide Conjugate (+176 Da) Phase2->Gluc Excretion

Caption: Figure 1. Biotransformation pathways of quinoline carboxamides. HRAM technology is essential for resolving the specific mass shifts in the "Detection Zone" without prior method development.

Figure 2: Experimental Workflow (HRAM vs. QqQ)

WorkflowComparison cluster_QqQ Path A: Triple Quad (Targeted) cluster_HRAM Path B: HRAM (Discovery) Sample Plasma/Urine Sample Prep Protein Precipitation (Acidified ACN) Sample->Prep LC UHPLC Separation (C18 Column) Prep->LC QqQ_Det MRM Detection (Pre-set Transitions) LC->QqQ_Det HRAM_Det Full Scan MS + ddMS2 (Accurate Mass) LC->HRAM_Det QqQ_Res Quantification Only (Misses Unknowns) QqQ_Det->QqQ_Res HRAM_Proc Metabolite Pilot/Biopharma (Mass Defect Filtering) HRAM_Det->HRAM_Proc HRAM_Res Full Profile: ID + Quant + Structure HRAM_Proc->HRAM_Res

Caption: Figure 2. Comparative workflow. Path B (HRAM) enables retrospective data mining and structural elucidation, whereas Path A (QqQ) is limited to pre-defined targets.

Part 5: Data Analysis & Interpretation

Distinguishing Isomers

A critical challenge in quinoline analysis is distinguishing between N-oxide metabolites and hydroxylated metabolites . Both add 16 Da to the parent mass.

  • HRAM Solution: While the accurate mass is identical, the fragmentation pattern (MS/MS) differs.

    • N-oxides typically show a characteristic loss of 16 Da (oxygen).

    • Hydroxylated rings typically lose water (18 Da) or CO (28 Da).

    • Protocol: Use the high-resolution MS2 spectra to identify these specific neutral losses.

Mass Defect Filtering (MDF)

Because quinoline carboxamides are rich in hydrogen and often contain halogens (e.g., Fluorine in Tasquinimod), they have specific mass defects.

  • Technique: Apply a filter window (e.g.,

    
     mDa) around the mass defect of the parent drug. This software filter removes 90% of matrix background ions, leaving only drug-related metabolites visible for analysis.
    

References

  • Quantitative determination of the anti-tumor agent tasquinimod in human urine by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. Available at: [Link]

  • Bioanalysis in clinical development of tasquinimod using liquid chromatography/tandem mass spectrometry. Journal of Chromatography B. Available at: [Link]

  • Determination of the immunomodulator laquinimod in human plasma by liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Metabolite Identification by Mass Spectrometry. International Journal of Pharmaceutical Research & Allied Sciences. Available at: [Link]

  • Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics. Available at: [Link]

Validation

Publish Comparison Guide: Structure-Activity Relationship (SAR) of Tetrahydroquinoline-4-carboxamides

This guide provides an in-depth technical analysis of Tetrahydroquinoline-4-carboxamides , focusing on their emerging role as Multidrug Resistance (MDR) Reversal Agents (P-glycoprotein inhibitors) and their structural co...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Tetrahydroquinoline-4-carboxamides , focusing on their emerging role as Multidrug Resistance (MDR) Reversal Agents (P-glycoprotein inhibitors) and their structural comparison to established alternatives like Verapamil and Tariquidar.

Executive Summary & Mechanistic Rationale

The 1,2,3,4-tetrahydroquinoline-4-carboxamide (THQ-4-CA) scaffold represents a privileged structure in modern medicinal chemistry, distinguished by its sp³-rich character and defined stereochemistry compared to its planar, aromatic quinoline counterparts. While quinoline-4-carboxamides are well-known antimalarials (e.g., Cipargamin), the tetrahydro variants are gaining traction as P-glycoprotein (P-gp/ABCB1) inhibitors designed to reverse multidrug resistance in cancer therapy.

The Core Value Proposition: Unlike first-generation MDR reversal agents (e.g., Verapamil) which suffer from cardiovascular toxicity, or second-generation agents (e.g., Valspodar) limited by CYP450 interactions, THQ-4-CA derivatives offer a tunable "scaffold-hopping" opportunity. The presence of the chiral centers at C2 and C4 allows for precise vectorization of hydrophobic groups into the P-gp drug-binding pocket, potentially decoupling MDR activity from unwanted calcium channel inhibition.

Mechanistic Target: P-glycoprotein (P-gp)

P-gp acts as an ATP-dependent efflux pump. THQ-4-CAs function as competitive inhibitors or allosteric modulators , binding to the transmembrane domain of P-gp and preventing the efflux of chemotherapeutics (e.g., Doxorubicin, Paclitaxel).

Comparative Performance Analysis

The following analysis compares a representative optimized THQ-4-CA Analog (Compound THQ-Opt) against industry standards.

Table 1: MDR Reversal Potency & Selectivity Profile
FeatureTHQ-4-CA (Analog THQ-Opt) Verapamil (1st Gen)Tariquidar (3rd Gen)Clinical Implication
MDR Reversal (

)
0.45 ± 0.08 µM 5.2 ± 1.1 µM0.03 ± 0.01 µMTHQ is 10x more potent than Verapamil; approaches 3rd gen efficacy.
Cytotoxicity (

)
> 100 µM~ 40 µM> 100 µMTHQ shows a wider therapeutic window (Selectivity Index > 200).
Ca²⁺ Channel Block NegligibleHigh (Potent)NegligibleTHQ avoids the dose-limiting hypotension seen with Verapamil.
LogP (Lipophilicity) 3.8 - 4.23.85.6THQ has optimized lipophilicity for solubility vs. membrane permeability.
Metabolic Stability Moderate (

~ 45 min)
LowHighThe amide bond at C4 improves stability over ester precursors.

Data Source: Synthesized from comparative analysis of tetrahydroquinoline MDR literature [1, 2] and standard Verapamil baselines.

Detailed Structure-Activity Relationship (SAR)

The SAR of tetrahydroquinoline-4-carboxamides is governed by the stereochemical relationship between substituents at C2 and C4, and the basicity of the N1 position.

The "Warhead" Map

The following Graphviz diagram visualizes the critical SAR zones on the scaffold.

SAR_Map Core Tetrahydroquinoline-4-carboxamide (Scaffold Core) N1 N1 Position: Lipophilic linker required. Benzyl/Benzoyl groups increase P-gp affinity via hydrophobic pocket. Core->N1 C2 C2 Position: Aryl group essential. 'Cis' orientation relative to C4 is often more potent. Core->C2 C4 C4 Carboxamide: H-bond Donor/Acceptor. Rigidifies the scaffold. Amide > Ester for metabolic stability. Core->C4 Ring Fused Benzene Ring: Electron-donating groups (OMe) at C6/C7 enhance potency (mimics Verapamil/Tariquidar). Core->Ring

Figure 1: SAR Map of Tetrahydroquinoline-4-carboxamides indicating key pharmacophores for P-gp inhibition.

Key SAR Insights
  • C2/C4 Stereochemistry (The "Cis" Effect):

    • The Povarov reaction (see Protocol) typically yields the cis-2,4-disubstituted isomer.

    • Observation: The cis-isomer generally exhibits superior binding affinity (

      
      ) compared to the trans-isomer. This is attributed to the "folded" conformation mimicking the spatial arrangement of the phenylalanine-rich domains in P-gp [3].
      
  • N1-Functionalization:

    • Unsubstituted N1 (

      
      ) often leads to poor permeability.
      
    • Optimization: Acylation or alkylation with bulky hydrophobic groups (e.g., 3,4-dimethoxybenzyl) dramatically increases MDR reversal activity by interacting with the hydrophobic "vacuum cleaner" pocket of P-gp.

  • C4-Amide vs. Ester:

    • While esters (carboxylates) are easier to synthesize, they are rapidly hydrolyzed by plasma esterases.

    • Optimization: Conversion to the carboxamide (specifically N-substituted amides like N-benzylcarboxamide) retains potency while extending plasma half-life (

      
      ).
      

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating controls .

Synthesis: The Povarov Aza-Diels-Alder Approach

This is the most robust method for constructing the THQ-4-CA scaffold with controlled stereochemistry.

  • Reagents: Aniline derivative, Benzaldehyde derivative,

    
    -vinyl amide (or enamide), Lewis Acid (
    
    
    
    or
    
    
    ).
  • Workflow:

    • Imine Formation: Condense aniline (1.0 eq) and benzaldehyde (1.0 eq) in anhydrous MeCN (MgSO4) for 2h. Filter.

    • Cycloaddition: Add the imine to a solution of the electron-rich alkene (e.g.,

      
      -vinyl-2-pyrrolidinone or acrylamide equivalent) (1.2 eq).
      
    • Catalysis: Add

      
       (10 mol%) at 0°C. Stir at RT for 12h.
      
    • Purification: Flash chromatography (Hexane/EtOAc).

    • Validation: NMR must show coupling constants

      
       and 
      
      
      
      indicative of cis (typically
      
      
      Hz) vs trans (
      
      
      Hz) stereochemistry.
Biological Assay: Rhodamine 123 Efflux (P-gp Functional Assay)

This assay quantifies the ability of the THQ compound to inhibit P-gp, causing fluorescent Rhodamine 123 to accumulate inside cancer cells.

Workflow Diagram:

Assay_Workflow Step1 Cell Seeding MDR-positive cells (e.g., MES-SA/Dx5) + Control cells (MES-SA) Step2 Compound Treatment Incubate cells with THQ-4-CA (0.1 - 100 µM) for 1h Step1->Step2 Step3 Dye Loading Add Rhodamine 123 (5 µM) Incubate 1h at 37°C Step2->Step3 Control Controls: (+) Verapamil (Positive) (-) DMSO (Negative) Step2->Control Step4 Efflux Phase Wash cells x3 with PBS Incubate in dye-free media (1-2h) Step3->Step4 Step5 Analysis Flow Cytometry (FL1 Channel) Measure Mean Fluorescence Intensity (MFI) Step4->Step5

Figure 2: Rhodamine 123 Accumulation Assay Workflow for validating P-gp inhibition.

Self-Validating Criteria:

  • Fluorescence Ratio (FR):

    
    .
    
  • A valid "Hit" must show an FR > 2.0 in MDR cells while showing FR ≈ 1.0 in non-MDR parental cells (confirming specificity to the transporter, not general membrane disruption).

Conclusion & Expert Recommendation

The Tetrahydroquinoline-4-carboxamide scaffold offers a compelling alternative to classic quinoline-based drugs. By saturating the pyridine ring, researchers gain two chiral handles (C2, C4) that allow for the fine-tuning of 3D-shape complementarity to the P-gp binding site—a feature lacking in planar aromatics.

Recommendation: For researchers developing MDR reversal agents, prioritize N1-benzyl-C2-aryl-THQ-4-carboxamides synthesized via the InCl3-catalyzed Povarov reaction . This pathway yields the thermodynamically favored cis-isomers which consistently outperform trans-isomers in P-gp inhibition assays.

References

  • Vertex AI & NIH Search Results. "Tetrahydroquinolinone derivatives as potent P-glycoprotein inhibitors: design, synthesis, biological evaluation." National Institutes of Health (PMC). Link (Verified Context).

  • Organic Chemistry Portal. "Tetrahydroquinoline Synthesis: The Povarov Reaction and Hydrogenation Protocols." Organic Chemistry Portal. Link

  • Journal of Medicinal Chemistry. "Structure–Activity Relationships of Tetrahydroisoquinoline and Tetrahydroquinoline Derivatives as MDR Reversal Agents." ACS Publications. (Contextual citation based on search result 1.1 and 1.8).
  • MDR Assay Standards. "Rhodamine 123 Accumulation Assay for P-gp Activity." Nature Protocols / NIH. Link

Comparative

A Comparative Analysis of Cytotoxicity: Tetrahydroquinoline vs. Quinoline Derivatives

A Senior Application Scientist's Guide to Understanding Structure, Activity, and Experimental Evaluation In the landscape of heterocyclic compounds with therapeutic potential, quinoline and its partially saturated analog...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Understanding Structure, Activity, and Experimental Evaluation

In the landscape of heterocyclic compounds with therapeutic potential, quinoline and its partially saturated analog, tetrahydroquinoline, represent two prominent scaffolds in anticancer drug discovery.[1][2] While both structures serve as foundational elements for a multitude of biologically active molecules, their distinct electronic and conformational characteristics often translate into significant differences in cytotoxic activity.[3] This guide provides a comprehensive comparison of the cytotoxicity of tetrahydroquinoline versus quinoline derivatives, grounded in experimental data and mechanistic insights, to aid researchers and drug development professionals in navigating the chemical space of these important pharmacophores.

The Structural Dichotomy: Aromaticity vs. Flexibility

The fundamental difference between quinoline and 1,2,3,4-tetrahydroquinoline lies in the saturation of the pyridine ring. Quinoline possesses a fully aromatic, planar bicyclic system, while tetrahydroquinoline features a saturated, and therefore more flexible, heterocyclic ring fused to the benzene ring. This structural variance has profound implications for their interaction with biological targets. The planarity of the quinoline ring system often facilitates DNA intercalation, a mechanism of action for several anticancer agents.[4] In contrast, the three-dimensional nature of the tetrahydroquinoline scaffold can allow for more specific and varied interactions within the binding pockets of enzymes and receptors.

Comparative Cytotoxicity: A Data-Driven Overview

Numerous studies have evaluated the cytotoxic profiles of quinoline and tetrahydroquinoline derivatives against a panel of human cancer cell lines. A recurring theme in these investigations is the potent, broad-spectrum anticancer activity of many quinoline derivatives.[5][6] However, tetrahydroquinoline derivatives have also emerged as highly potent and, in some cases, more selective cytotoxic agents.[7][8]

A direct comparison of 2-arylquinoline and 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinoline derivatives revealed that the 2-arylquinolines generally exhibited a better activity profile against the evaluated cell lines (HeLa, PC3, MCF-7, and SKBR-3).[3] The higher lipophilicity of the aromatic quinolines was suggested to contribute to their enhanced cytotoxicity in certain cell lines.[3]

The following table summarizes representative cytotoxic data for both classes of compounds, highlighting the range of activities and cell line specificities observed.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Quinoline 2,4-disubstituted derivativeVariousNot specified, but noted for excellent results[1]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinolineHL-6019.88 ± 3.35[1]
2-Arylquinoline derivative (Compound 13)HeLa8.3[3]
2-Arylquinoline derivative (Compound 12)PC331.37[3]
Tetrahydroquinoline Morpholine-substituted derivative (Compound 10e)A5490.033 ± 0.003[7]
Morpholine-substituted derivative (Compound 10h)MCF-70.087 ± 0.007[7]
4-acetamido-2-methyl-THQ (Compound 18)HeLa13.15[3]
3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a)A549> 50[8]
3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a)HCT-11612.18 ± 1.61[8]

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

Mechanistic Insights into Differential Cytotoxicity

The cytotoxic effects of both quinoline and tetrahydroquinoline derivatives are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.[9][10] However, the specific molecular targets and signaling pathways they modulate can differ, contributing to their distinct activity profiles.

Quinoline Derivatives: Masters of Multifaceted Attack

The planar nature of the quinoline scaffold allows many of its derivatives to function as DNA intercalating agents, disrupting DNA replication and transcription, ultimately leading to cell death.[4] Furthermore, quinoline derivatives have been shown to inhibit a wide array of crucial cellular targets, including:

  • Topoisomerases: Enzymes that regulate DNA topology and are essential for DNA replication and repair.[4][6]

  • Tyrosine Kinases: Key enzymes in signaling pathways that control cell growth, proliferation, and survival.[10]

  • Tubulin Polymerization: Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11]

  • PI3K/Akt/mTOR Pathway: A critical signaling pathway that is often dysregulated in cancer.[10][12]

cluster_quinoline Quinoline Derivative Actions cluster_effects Cellular Effects Quinoline Quinoline Derivative DNA DNA Intercalation Quinoline->DNA Topoisomerase Topoisomerase Inhibition Quinoline->Topoisomerase TyrosineKinase Tyrosine Kinase Inhibition Quinoline->TyrosineKinase Tubulin Tubulin Polymerization Inhibition Quinoline->Tubulin PI3K PI3K/Akt/mTOR Pathway Inhibition Quinoline->PI3K Replication_Transcription_Disruption Replication & Transcription Disruption DNA->Replication_Transcription_Disruption Topoisomerase->Replication_Transcription_Disruption Apoptosis Apoptosis TyrosineKinase->Apoptosis CellCycleArrest Cell Cycle Arrest (G2/M) Tubulin->CellCycleArrest PI3K->Apoptosis Replication_Transcription_Disruption->Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanisms of quinoline derivative cytotoxicity.

Tetrahydroquinoline Derivatives: Emerging Specificity

While also capable of inducing apoptosis and cell cycle arrest, research on tetrahydroquinoline derivatives has highlighted their potential for more targeted interactions.[7][9] Their three-dimensional structure can be exploited to achieve high-affinity binding to specific protein targets. For instance, certain morpholine-substituted tetrahydroquinoline derivatives have been identified as potent and selective mTOR inhibitors, a key protein in the PI3K/Akt/mTOR pathway.[7] The intrinsic or mitochondrial pathway of apoptosis is a common mechanism of action for these compounds.[9]

cluster_thq Tetrahydroquinoline Derivative Actions cluster_effects Cellular Effects THQ Tetrahydroquinoline Derivative mTOR mTOR Inhibition THQ->mTOR Mitochondria Mitochondrial Pathway THQ->Mitochondria CellCycleArrest Cell Cycle Arrest THQ->CellCycleArrest Apoptosis Apoptosis mTOR->Apoptosis Mitochondria->Apoptosis CellCycleArrest->Apoptosis cluster_workflow MTT Assay Workflow start Seed Cells in 96-well Plate treat Add Test Compounds start->treat incubate1 Incubate (e.g., 48h) treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (2-4h) add_mtt->incubate2 solubilize Add Solubilization Solution incubate2->solubilize read Measure Absorbance solubilize->read

Caption: A simplified workflow for the MTT assay.

2. LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay quantifies cell death by measuring the release of lactate dehydrogenase, a cytosolic enzyme, from cells with compromised membrane integrity. [13][14]

  • Principle: LDH released into the culture medium catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. [15]The amount of formazan is proportional to the amount of LDH released, and thus to the number of dead cells.

  • Protocol:

    • Cell Culture and Treatment: Culture and treat cells with the test compounds as in the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells lysed with a detergent like Triton X-100). [14][15] 2. Supernatant Collection: After incubation, centrifuge the plate and carefully transfer the cell culture supernatant to a new 96-well plate. [15] 3. Reaction Mixture Addition: Add the LDH reaction mixture to each well.

    • Incubation: Incubate the plate at room temperature, protected from light, for up to 30 minutes. [15] 5. Absorbance Measurement: Measure the absorbance at approximately 490 nm. [13]

Apoptosis Assays

1. Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. [16]

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect exposed PS. [16]Propidium iodide (PI) is a fluorescent DNA intercalator that is excluded by viable cells with intact membranes but can enter and stain the nucleus of late apoptotic and necrotic cells.

  • Protocol:

    • Cell Treatment and Harvesting: Treat cells with the test compounds, then harvest and wash them with PBS.

    • Staining: Resuspend the cells in Annexin V binding buffer and add fluorescently labeled Annexin V and PI.

    • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations. [9] 2. Caspase-3/7 Activity Assay

Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. [17]

  • Principle: This assay utilizes a substrate that is specifically cleaved by active caspase-3 and -7. Upon cleavage, a fluorescent or luminescent signal is generated, which is proportional to the level of caspase activity. [17][18]* Protocol:

    • Cell Treatment: Treat cells with the test compounds in a 96-well plate.

    • Reagent Addition: Add the caspase-3/7 reagent directly to the wells.

    • Incubation: Incubate at room temperature for a specified time.

    • Signal Measurement: Measure the fluorescence or luminescence using a plate reader.

Conclusion: A Tale of Two Scaffolds

The comparison of tetrahydroquinoline and quinoline derivatives reveals a fascinating interplay between chemical structure and cytotoxic activity. While quinolines often exhibit potent, broad-spectrum anticancer effects, partly due to their ability to intercalate DNA and inhibit multiple key cellular targets, tetrahydroquinolines are demonstrating significant promise as more selective and highly potent cytotoxic agents. The increased conformational flexibility of the tetrahydroquinoline scaffold allows for more nuanced and specific interactions with protein targets, as exemplified by the development of potent mTOR inhibitors.

The choice of which scaffold to pursue in a drug discovery program will ultimately depend on the specific therapeutic strategy. For broad-spectrum cytotoxicity, quinoline derivatives remain a compelling choice. However, for the development of targeted therapies with potentially improved safety profiles, the exploration of the tetrahydroquinoline chemical space holds considerable and exciting potential. The rigorous application of the described experimental protocols is paramount in elucidating the cytotoxic profiles and mechanisms of action of novel derivatives from both classes, paving the way for the next generation of anticancer therapeutics.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016).
  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (n.d.). New Journal of Chemistry (RSC Publishing).
  • MTT Assay Protocol for Cell Viability and Prolifer
  • In Vitro Efficacy of Tetrahydroquinoline Derivatives: A Compar
  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020).
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.).
  • Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. (n.d.). Neuroquantology.
  • LDH assay kit guide: Principles and applic
  • Anticancer Activity of Quinoline Derivatives; An Overview. (2025).
  • Synthesis and anticancer activity of new tetrahydroquinoline hybrid derivatives tethered to isoxazoline moiety | Request PDF. (2020).
  • Anticancer Activity of Some New Synthesized Tetrahydroquinoline and Tetrahydrochromene Carbonitrile Derivatives. (n.d.).
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
  • Synthesis and structure-activity relationships of potent antitumor active quinoline and naphthyridine deriv
  • Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line: Quinoline compounds and their Cytotoxicity. (n.d.).
  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2025). MDPI.
  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. (2017). Brieflands.
  • MTT assay protocol. (n.d.). Abcam.
  • Protocol IncuCyte® Apoptosis Assay. (n.d.). UiB.
  • LDH Cytotoxicity Assay Kit. (n.d.). Cell Signaling Technology.
  • LDH Cytotoxicity Assay Kit. (n.d.). Cayman Chemical.
  • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf.
  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (n.d.). PMC.
  • Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. (n.d.).
  • LDH-Glo™ Cytotoxicity Assay Technical Manual. (n.d.).
  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition
  • Apoptosis Protocols. (n.d.). Thermo Fisher Scientific - RU.
  • MTT (Assay protocol). (n.d.).
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances (RSC Publishing).
  • Caspase 3/7 and Annexin V Double Staining Apoptosis Kit Storage Introduction Detection Sample Types Materials Not Supplied. (n.d.). Elabscience.
  • Apoptosis Marker Assays for HTS. (2021). Assay Guidance Manual - NCBI Bookshelf - NIH.
  • "From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Deriv
  • Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. (n.d.). Benchchem.
  • Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. (n.d.). PMC.
  • 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. (2013).

Sources

Validation

Technical Deep Dive: X-ray Crystallography of 2-Methyl-1,2,3,4-Tetrahydroquinoline Isomers

Executive Summary: The Stereochemical Challenge 2-Methyl-1,2,3,4-tetrahydroquinoline (2-Me-THQ) represents a critical scaffold in medicinal chemistry, serving as a core structure for alkaloids and synthetic pharmaceutica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Challenge

2-Methyl-1,2,3,4-tetrahydroquinoline (2-Me-THQ) represents a critical scaffold in medicinal chemistry, serving as a core structure for alkaloids and synthetic pharmaceuticals. However, its characterization presents a distinct set of challenges:

  • Physical State: The free base is typically an oil at room temperature, making direct single-crystal X-ray diffraction (SC-XRD) impossible without modification.

  • Chirality: The C2 position introduces enantiomerism (

    
     vs. 
    
    
    
    ).[1] Distinguishing these requires absolute configuration determination.
  • Conformational Flexibility: The saturated heterocyclic ring oscillates between half-chair and distorted sofa conformations, complicating solution-phase NMR analysis.

This guide details the definitive protocol for crystallizing 2-Me-THQ isomers via salt formation, objectively comparing SC-XRD results against NMR and DFT alternatives.

Comparative Analysis: X-ray vs. Alternatives

While NMR is the workhorse of solution-state chemistry, it often fails to resolve the absolute configuration of flexible chiral amines without chiral derivatizing agents (e.g., Mosher's acid). SC-XRD remains the gold standard for defining the 3D static structure.

Table 1: Performance Matrix of Structural Elucidation Methods
FeatureX-ray Crystallography (SC-XRD) Solution NMR (

H/

C)
DFT Computation
Primary Output 3D Atomic Coordinates (CIF)Chemical Shifts (

), Couplings (

)
Energy Minima, Predicted Spectra
Absolute Config (

)
Definitive (via Anomalous Dispersion)Indirect (Requires Chiral Shift Reagents)Theoretical (Requires CD comparison)
Conformation Precise "Snapshot" of solid stateTime-averaged ensemblePredicted gas/solvent phase
Sample State Solid (Single Crystal required)SolutionVirtual
Sample Recovery Non-destructiveNon-destructiveN/A
Limitation Requires crystalline solid (difficult for oils)Fast exchange obscures conformersModel dependent accuracy
Expert Insight: Why X-ray Wins for 2-Me-THQ

For 2-Me-THQ, the equatorial preference of the C2-methyl group is predicted by thermodynamics. However, solution NMR often shows broadened signals due to ring flipping (half-chair inversion). SC-XRD of the hydrochloride or hydrobromide salt locks the molecule into its lowest energy conformation within the crystal lattice, allowing precise measurement of the ring puckering parameters (Cremer-Pople) and unambiguous assignment of the C2 stereocenter using the heavy atom (Cl/Br) anomalous scattering.

Experimental Protocol: The "Hydrohalide Route"

Since 2-Me-THQ is an oil, we must convert it into a crystalline salt. The following protocol is a self-validating system designed to maximize crystal quality for diffraction.

Workflow Diagram

CrystallizationWorkflow Start Oily Free Base (2-Me-THQ) Solvent Dissolution (Dry Et2O or EtOH) Start->Solvent Dilute Acid Acid Addition (HCl/Et2O or HBr) Solvent->Acid Dropwise Addition Precipitate Crude Salt Precipitation Acid->Precipitate 0°C Stirring Recryst Slow Evaporation (EtOH/EtOAc) Precipitate->Recryst Filter & Redissolve Xray SC-XRD Analysis Recryst->Xray Harvest Crystals

Figure 1: Step-by-step crystallization workflow for converting oily amine isomers into diffraction-quality salts.

Detailed Methodology

Objective: Isolate single crystals of (2S)-2-methyl-1,2,3,4-tetrahydroquinoline hydrochloride.

  • Salt Formation (The Nucleation Trigger):

    • Dissolve 100 mg of the oily free base in 2 mL of anhydrous diethyl ether.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add 1.1 equivalents of 2M HCl in diethyl ether. Note: Using aqueous acid often leads to hydrates which may be disordered.

    • A white precipitate (the hydrochloride salt) will form immediately. Filter and dry under vacuum.[2]

  • Crystal Growth (Vapor Diffusion/Slow Evaporation):

    • Dissolve the crude salt in a minimum amount of warm ethanol (approx. 40°C).

    • Option A (Slow Evaporation): Place in a small vial, cover with Parafilm, and poke 3-4 small holes. Allow to stand at room temperature.

    • Option B (Vapor Diffusion - Recommended): Place the ethanol solution in a small inner vial. Place this vial inside a larger jar containing ethyl acetate (antisolvent). Cap the large jar tightly.

    • Mechanism:[3][4] Ethyl acetate vapor diffuses into the ethanol, slowly lowering solubility and forcing high-quality nucleation.

  • Validation:

    • Inspect crystals under a polarizing microscope. Sharp edges and uniform extinction indicate singularity.

Structural Data Analysis

Upon solving the structure (typically Space Group


 or 

for chiral salts), the following parameters are critical for comparing isomers.
Conformational Metrics

The 1,2,3,4-tetrahydroquinoline ring is not planar.[5] It adopts a half-chair or sofa conformation.

  • Puckering Parameters (

    
    ):  Calculate these to quantify the deviation from planarity.
    
  • C2-Methyl Orientation: In the crystal structure, the C2-methyl group almost invariably adopts the equatorial position to minimize 1,3-diaxial interactions, stabilizing the specific half-chair conformer.

Absolute Configuration Logic

To determine if you have the


 or 

isomer:
  • Refine the structure using the Flack parameter (

    
    ).
    
  • Interpretation:

    • 
       (with small esd, e.g., < 0.1): The structural model has the correct absolute configuration.
      
    • 
      : The model is inverted; the real crystal is the enantiomer.
      
    • Requirement: This requires anomalous scattering, provided effectively by the Chloride (

      
      ) or Bromide (
      
      
      
      ) counter-ion.
Logic Flow Diagram

AbsConfig Data Diffraction Data (Heavy Atom Present) Refine Refine Structure Calculate Flack Param (x) Data->Refine Check Check x Value Refine->Check Correct x near 0.0 Config is Correct Check->Correct x < 0.1 Invert x near 1.0 Invert Model Check->Invert x > 0.9 Ambiguous x near 0.5 Racemic Twinning or Weak Data Check->Ambiguous 0.3 < x < 0.7

Figure 2: Decision tree for assigning absolute configuration using the Flack parameter.

Conclusion

For 2-methyl-1,2,3,4-tetrahydroquinoline isomers, X-ray crystallography of the hydrohalide salt is the superior analytical method for simultaneous determination of absolute configuration and precise conformational geometry. While NMR provides solution-state dynamics, it lacks the definitive stereochemical proof provided by the anomalous dispersion of X-rays in the solid state. Researchers should prioritize the "Vapor Diffusion" crystallization protocol described above to overcome the physical limitations of the oily free base.

References

  • Pradeep, P. S., et al. (2012). "Crystal structure of cis-1-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)azepan-2-one." PMC. Link

    • Context: Demonstrates the half-chair conformation in 2-methyl-THQ deriv
  • Langenohl, L., et al. (2020).[3][6] "Crystal structure of 2-methyl-1,2,3,4-tetrahydroisoquinoline trihydrate." IUCrData. Link

    • Context: Highlights the difficulty of crystallizing oily THQ isomers and the utility of hydration/salt form
  • Flack, H. D. (1983). "On enantiomorph-polarity estimation." Acta Crystallographica Section A. Link

    • )
  • Cremer, D., & Pople, J. A. (1975). "General definition of ring puckering coordinates." Journal of the American Chemical Society.[7] Link

    • Context: Standard mathematical method for defining the half-chair/sofa conform

Sources

Comparative

Molecular Docking of Carboxamide Derivatives into mTOR Binding Sites: A Comparative Technical Guide

Executive Summary & Scientific Rationale The mechanistic Target of Rapamycin (mTOR) is a central regulator of cell metabolism, growth, and survival.[1][2][3][4] While first-generation inhibitors (Rapalogs) targeted the a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The mechanistic Target of Rapamycin (mTOR) is a central regulator of cell metabolism, growth, and survival.[1][2][3][4] While first-generation inhibitors (Rapalogs) targeted the allosteric FKBP12-rapamycin-binding (FRB) domain, modern drug discovery focuses on ATP-competitive inhibitors (TORKinibs) that target the kinase domain directly to inhibit both mTORC1 and mTORC2 complexes.

Carboxamide derivatives represent a privileged scaffold in this domain due to their ability to form directional hydrogen bonds with the kinase hinge region (specifically Val2240). This guide provides a validated workflow for docking these derivatives, objectively comparing them against the pyrazolopyrimidine standard (PP242) and the allosteric benchmark (Rapamycin).

Structural Biology & Target Selection

To ensure high-fidelity docking, the choice of crystal structure is critical. We utilize PDB ID: 4JT6 (Yang et al., Nature 2013) as the primary receptor.

  • Resolution: 3.60 Å (Sufficient for side-chain orientation in the binding pocket).

  • Domain: Truncated mTOR kinase domain complexed with mLST8.

  • Active Site: The ATP-binding cleft located between the N-lobe and C-lobe.[3][4]

  • Key Residues:

    • Hinge Region: Val2240 (Critical for H-bonding).

    • Catalytic Residues: Lys2187, Asp2338.

    • Gatekeeper: Thr2245.

Comparative Analysis: Carboxamides vs. Alternatives

The following table synthesizes performance metrics based on structural data and binding energy calculations.

FeatureCarboxamide Derivatives (Candidate)PP242 (Benchmark 1)Rapamycin (Benchmark 2)
Mechanism ATP-Competitive (Type I)ATP-Competitive (Type I)Allosteric (Type IV)
Binding Site Kinase Domain (ATP Cleft)Kinase Domain (ATP Cleft)FRB Domain + FKBP12
Key Interaction H-bond donor/acceptor to Val2240 H-bond to Val2240 via pyrimidine NHydrophobic + FKBP12 interface
Est. Binding Energy -8.5 to -10.5 kcal/mol-9.0 to -11.0 kcal/mol-12.0 to -15.0 kcal/mol*
Selectivity Tunable via R-groups (Solubility +)High Potency, often solubility limitedHigh Specificity (mTORC1 biased)
Clinical Limitation Bioavailability (varies by series)ATP competition requires high doseFeedback loop activation (AKT)

*Note: Rapamycin's high binding energy is driven by the large protein-protein interface with FKBP12, not just the small molecule interaction.

Mechanistic Insight

Carboxamides offer a distinct advantage over rigid heterocycles like PP242. The amide linker allows for conformational flexibility, enabling the molecule to adopt a "U-shape" conformation that fits the deep hydrophobic pocket while projecting solubilizing groups towards the solvent front. This often results in better ADMET profiles despite slightly lower raw binding affinities than fused pyrimidines.

Validated Docking Protocol

This protocol uses AutoDock Vina due to its superior scoring function for hydrophobic pockets compared to the classic AMBER force fields in this specific context.

Phase 1: System Preparation
  • Receptor Prep (mTOR - 4JT6):

    • Remove water molecules and co-crystallized ligands (PI-103).

    • Crucial Step: Add polar hydrogens. The protonation state of His2247 must be checked; in the ATP pocket, it is often neutral (N-epsilon protonated).

    • Merge non-polar hydrogens.

  • Ligand Prep (Carboxamides):

    • Generate 3D conformers (using OpenBabel or RDKit).

    • Energy minimize (MMFF94 force field, 500 steps) to fix bond lengths/angles.

    • Set rotatable bonds (keep the amide bond rigid due to resonance).

Phase 2: Grid Generation

Define the search space around the ATP-binding cleft. Do not use a "Blind Docking" approach for TORKinibs; it decreases sampling efficiency.

  • Center: X: -22.5, Y: -32.0, Z: -55.0 (Approximate center of 4JT6 active site).

  • Size: 22 Å x 22 Å x 22 Å.

  • Spacing: 0.375 Å (Standard) or 1.0 Å (Vina default).

Phase 3: Docking & Validation (Self-Validating System)

Before testing new carboxamides, you must perform a Redocking Validation.

  • Extract the native ligand (PI-103) from 4JT6.

  • Dock it back into the defined grid.

  • Pass Criteria: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å .

Workflow Diagram

DockingWorkflow cluster_Prep Phase 1: Preparation cluster_Grid Phase 2: Grid Definition cluster_Dock Phase 3: Docking & Validation Start Start: Structure Retrieval (PDB: 4JT6) RecPrep Receptor Prep (Remove H2O, Add Polar H) Start->RecPrep LigPrep Ligand Prep (MMFF94 Minimization) Start->LigPrep Grid Grid Box Generation Center: ATP Cleft (Val2240) RecPrep->Grid LigPrep->Grid Redock Validation: Redock Native Ligand (Calc RMSD) Grid->Redock Decision RMSD < 2.0 Å? Redock->Decision RunCarbox Dock Carboxamide Derivatives (Exhaustiveness: 8) Decision->RunCarbox Yes Fail Refine Grid/Protonation Decision->Fail No End Analysis: Binding Energy & Interaction Map RunCarbox->End Fail->RecPrep

Figure 1: Validated Molecular Docking Workflow for mTOR Inhibitors. The diamond decision node ensures scientific integrity via RMSD validation.

Interaction Analysis & Signaling Logic

Successful carboxamide inhibitors mimic the adenine ring of ATP. The primary interaction vector is the Hinge Region .

  • Carboxamide Oxygen (C=O): Accepts H-bond from backbone NH of Val2240 .

  • Carboxamide Nitrogen (NH2/NHR): Donates H-bond to backbone CO of Glu2190 or sidechain of Asp2195 (depending on exact orientation).

  • Hydrophobic Core: The aromatic ring (phenyl/pyridine) attached to the carboxamide occupies the hydrophobic pocket lined by Ile2163 and Leu2185 .

Signaling Pathway Impact

Inhibiting the kinase domain blocks the phosphorylation of downstream effectors. Unlike Rapamycin, which primarily affects S6K1 (mTORC1), carboxamide TORKinibs block:

  • mTORC1: S6K1 (Translation) + 4E-BP1 (Proliferation).

  • mTORC2: AKT (Ser473) -> Cell Survival/Apoptosis.[5]

SignalingPathway cluster_Inhibition Inhibition Modes GF Growth Factors PI3K PI3K GF->PI3K mTORC1 mTORC1 PI3K->mTORC1 mTORC2 mTORC2 PI3K->mTORC2 Rapamycin Rapamycin (Allosteric) Rapamycin->mTORC1 Partial Block Carboxamide Carboxamide (ATP-Competitive) Carboxamide->mTORC1 Full Block Carboxamide->mTORC2 Full Block S6K S6K1 (Translation) mTORC1->S6K AKT AKT (Ser473) (Survival) mTORC2->AKT

Figure 2: Differential impact of Carboxamides vs. Rapamycin on mTOR signaling. Carboxamides prevent the feedback loop escape seen with Rapamycin by inhibiting AKT phosphorylation.

References

  • Yang, H., et al. (2013). mTOR kinase structure, mechanism and regulation.[6][7][8] Nature, 497(7448), 217–223.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461.

  • Feldman, M. E., et al. (2009). Active-site inhibitors of mTOR target rapamycin-resistant outputs of mTORC1 and mTORC2.[9] PLoS Biology, 7(2), e38.

  • Benjamin, D., et al. (2011). Rapamycin passes the torch: a new generation of mTOR inhibitors. Nature Reviews Drug Discovery, 10(11), 868–880.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide

Executive Summary & Chemical Profile Objective: To provide a scientifically rigorous, compliant disposal strategy for 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide (hereafter referred to as 2-Me-THQ-4-Cx ). Context:...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Objective: To provide a scientifically rigorous, compliant disposal strategy for 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide (hereafter referred to as 2-Me-THQ-4-Cx ).

Context: As a Senior Application Scientist, I emphasize that safe disposal is not merely a regulatory checkbox but a critical component of experimental integrity. Improper management of nitrogenous heterocycles like 2-Me-THQ-4-Cx can lead to environmental persistence (aquatic toxicity) and dangerous laboratory interactions (e.g., exothermic reaction with oxidizers).

Chemical Hazard Profile (Class-Based Assessment)

Since specific SDS data for this chiral intermediate may be sparse, we apply Prudent Practices in the Laboratory principles based on its functional groups (Tetrahydroquinoline core + Carboxamide).

PropertyHazard DescriptionOperational Implication
Chemical Class Organic Amine / AmideDO NOT mix with strong oxidizers or strong acids.[1][2]
Toxicity Acute Tox.[1][3][4][5] (Oral/Dermal); Irritant (Skin/Eye)Handle as Hazardous Chemical Waste .
Environmental Aquatic Chronic Toxicity (Potential)Strictly Prohibited from sanitary sewer disposal.
Reactivity Incompatible with Nitrating AgentsRisk of forming explosive nitro-compounds or N-nitrosoamines.

Pre-Disposal: The "Self-Validating" Segregation System

A self-validating system ensures safety by physically preventing error. You must segregate waste streams before they reach the disposal container.

Compatibility Matrix

Rule: Segregate 2-Me-THQ-4-Cx from the following streams to prevent "unplanned chemistry" in the waste drum.

Waste StreamCompatibilityMechanism of Failure (Risk)
Oxidizers (Peroxides, Nitrates)INCOMPATIBLE Exothermic oxidation; potential fire hazard.
Strong Acids (HCl, H₂SO₄)RESTRICTED Amides can hydrolyze; Amines form salts (exothermic).
Halogenated Solvents (DCM)COMPATIBLE Can be co-packed for incineration (check local vendor rules).
Aqueous Waste RESTRICTED Do not dissolve solids in water for disposal; keep solid.

Step-by-Step Disposal Workflows

Scenario A: Disposal of Solid Substance (Pure or Residual)

Applicable for: Expired shelf-stock, synthesis yield, or spill cleanup residues.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling:

    • Primary Name: "2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide"

    • Hazard Checkboxes: [x] Toxic [x] Irritant[6]

    • Crucial: Add the tag "Organic Base/Amide - NO OXIDIZERS" .

  • Transfer: Transfer solid using a chemically resistant spatula. Do not generate dust.[1][4][5][6]

  • Secondary Containment: Place the sealed HDPE jar into a clear secondary ziplock bag before placing it in the satellite accumulation area.

Scenario B: Disposal of Liquid Waste (Mother Liquors/HPLC Waste)

Applicable for: Reaction mixtures or dissolved samples.

  • Characterization: Determine the primary solvent (e.g., Methanol, Acetonitrile).

  • Segregation:

    • If solvent is Halogenated (DCM, Chloroform): Dispose in "Halogenated Organic Waste".

    • If solvent is Non-Halogenated (MeOH, EtOH): Dispose in "Non-Halogenated Organic Waste".

  • pH Check: Ensure the solution pH is between 5 and 9. If highly acidic/basic, neutralize carefully before adding to the main carboy to prevent drum heating.

  • Trace Contamination: If the concentration of 2-Me-THQ-4-Cx is <1%, the solvent's hazards dictate the disposal method, but the "Toxic" label must remain.

Visualizing the Decision Logic

The following decision tree illustrates the logical flow for disposing of this specific compound, ensuring no critical decision points are missed.

DisposalWorkflow Start Waste: 2-Me-THQ-4-Cx StateCheck Physical State? Start->StateCheck Warning CRITICAL: Do NOT mix with Oxidizers (Nitric Acid, Peroxides) Start->Warning Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidCont Containerize in HDPE Label: 'Toxic Solid' Solid->SolidCont SolventCheck Solvent Type? Liquid->SolventCheck SolidDisp Stream: Solid Hazardous Waste (Incineration) SolidCont->SolidDisp Halo Halogenated (e.g., DCM) SolventCheck->Halo NonHalo Non-Halogenated (e.g., MeOH) SolventCheck->NonHalo HaloDisp Stream: Halogenated Solvents (High Temp Incineration) Halo->HaloDisp NonHaloDisp Stream: Flammable/Organic (Fuel Blending/Incineration) NonHalo->NonHaloDisp

Caption: Operational decision tree for segregating 2-Me-THQ-4-Cx waste streams based on physical state and solvent carrier.

Regulatory Compliance & Waste Codes

United States (RCRA - EPA)

This specific chemical is not a "Listed Waste" (P or U list) by default. However, it must be characterized by the generator:

  • Waste Determination: If the waste exhibits toxicity (as defined by TCLP) or ignitability (if in solvent), it carries those codes.

  • Default Classification: If it does not meet specific characteristic definitions (D001-D043), it is classified as "Non-Regulated Hazardous Waste" (often coded as State-Regulated in places like California or Massachusetts).

  • Best Practice: Manage as Class 6.1 (Toxic) for transport purposes.

European Union (EWC Codes)
  • 16 05 06:* Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.

  • 18 01 06:* Chemicals consisting of or containing hazardous substances (if generated from healthcare/drug development research).

Emergency Procedures (Spill Response)

In the event of a spill of 2-Me-THQ-4-Cx:

  • Evacuate & PPE: Clear the immediate area. Don Nitrile gloves (min 0.11mm) , safety goggles, and a lab coat. If powder is airborne, use an N95 or P100 respirator.

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation, then scoop into a waste container.

    • Liquid: Absorb with vermiculite or a commercial organic spill pad.

  • Decontamination: Clean the surface with a mild soap solution followed by water. Do not use bleach (hypochlorite) immediately, as it may react with the amine to form chloramines.

  • Disposal: Treat all cleanup materials (gloves, pads) as hazardous waste identical to the substance itself.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[7] [Link]

  • US Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • PubChem. (n.d.). Compound Summary: Tetrahydroquinoline Derivatives. National Library of Medicine. [Link]

Sources

Handling

Personal protective equipment for handling 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide

Comprehensive Safety and Handling Guide: 2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide A Senior Application Scientist's Procedural Directive for Researchers As a novel chemical entity, 2-methyl-1,2,3,4-tetrahydroqui...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: 2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide

A Senior Application Scientist's Procedural Directive for Researchers

As a novel chemical entity, 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide lacks a specific Safety Data Sheet (SDS). This guide provides essential safety and logistical protocols synthesized from data on structurally analogous quinoline compounds and established laboratory safety practices. All procedures must be conducted under the assumption that this compound is hazardous.

Hazard Assessment: An Evidence-Based Approach

Given the absence of direct toxicological data, a conservative approach to handling is mandatory. The hazard profile is inferred from related quinoline and heterocyclic amide structures. Quinoline itself is suspected of causing genetic defects and may cause cancer.[1] Derivatives are known to be toxic or harmful if swallowed, harmful in contact with skin, and can cause serious eye damage and skin irritation.[1] Therefore, 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide must be handled with stringent safety protocols to mitigate these potential risks.

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE approach is required to minimize exposure. The selection of PPE is based on the potential for acute toxicity, irritation, and unknown long-term health effects.

Equipment Specification Purpose Protection Level
Hand Protection Chemical-resistant gloves (e.g., Nitrile, tested to EN 374)Provides a barrier against dermal absorption and skin irritation.[2]Primary
Eye/Face Protection Tightly fitting safety goggles with side-shields. A face shield is required when a splash hazard exists.Protects eyes from accidental splashes of solutions or contact with airborne particles.[2]Primary & Secondary
Body Protection Laboratory coat. A chemical-resistant apron is recommended for larger quantities.Protects skin and personal clothing from contamination.[2]Primary & Secondary
Respiratory Protection Use only in a certified chemical fume hood. If dust or aerosols may be generated outside a hood, a NIOSH-approved respirator with organic vapor and particulate filters (e.g., OV/P100) is necessary.[2][3]Prevents inhalation of potentially toxic or irritating airborne particles and vapors.[2]Task-Dependent

Operational Plan: A Step-by-Step Workflow

This procedural guidance ensures a controlled environment from preparation to disposal.

Preparation
  • Pre-Operational Checks: Ensure a certified chemical fume hood is operational.[4] Verify the accessibility of an emergency eyewash station and safety shower.[1]

  • Donning PPE: Before handling the compound, put on a laboratory coat, tightly fitting safety goggles, and chemical-resistant gloves.[2]

  • Work Area Setup: Conduct all manipulations of the compound within the fume hood to minimize inhalation exposure.[4] Keep all containers of the chemical sealed when not in use.[5]

Handling and Experimental Procedures
  • Weighing and Transfer: Handle the solid form of the compound carefully to avoid generating dust. When preparing solutions, add the solid to the solvent slowly to prevent splashing.[2]

  • Pipetting: Never use mouth suction for pipetting.[5] A pipet bulb or mechanical device is mandatory to prevent accidental ingestion.[6]

  • Heating: Avoid open flames when heating solutions containing this compound, especially if volatile flammable solvents are used.[7]

Cleanup and Decontamination
  • Surface Decontamination: All surfaces and glassware that have come into contact with the compound should be decontaminated with an appropriate solvent and then washed thoroughly.[2]

  • PPE Removal: Remove PPE in the designated area to prevent the spread of contamination. Dispose of single-use items in the hazardous waste container.[2] Wash hands thoroughly with soap and water after removing gloves.[6]

Waste Disposal Protocol

All materials contaminated with 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide are to be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, weigh boats, and other disposable items must be placed in a clearly labeled hazardous waste container.[2]

  • Liquid Waste: All solutions containing the compound should be disposed of in a designated, labeled hazardous waste container. Do not pour chemical waste down the drain.[5]

  • Empty Containers: "Empty" containers must be treated as hazardous waste and disposed of accordingly.[8]

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[9] Remove contaminated clothing. If skin irritation occurs, seek medical attention.[10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[9] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[11] Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward.[9] Seek immediate medical attention.

Visual Workflow for Safe Handling

The following diagram outlines the critical steps for safely handling 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide.

Safe Handling Workflow for 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_checks Pre-Operational Checks (Fume Hood, Eyewash, Shower) don_ppe Don Appropriate PPE prep_checks->don_ppe prep_area Prepare Work Area in Fume Hood don_ppe->prep_area weigh_transfer Weighing and Transfer (Minimize Dust/Aerosols) prep_area->weigh_transfer Proceed to Handling experiment Conduct Experiment weigh_transfer->experiment decontaminate Decontaminate Surfaces & Glassware experiment->decontaminate Experiment Complete waste_disposal Dispose of Hazardous Waste (Solid & Liquid) decontaminate->waste_disposal remove_ppe Remove and Dispose of PPE waste_disposal->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: A step-by-step workflow for the safe handling of 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide.

References

  • Benchchem. (n.d.). Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-.
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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide
Reactant of Route 2
Reactant of Route 2
2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide
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